Technical Documentation Center

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine
  • CAS: 2034241-33-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Preclinical Profiling of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: A Highly Selective CYP11B2 Metalloenzyme Inhibitor

Executive Summary Excessive aldosterone production is a primary driver of resistant hypertension, cardiac fibrosis, and primary aldosteronism. The terminal step of aldosterone biosynthesis is exclusively catalyzed by the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Excessive aldosterone production is a primary driver of resistant hypertension, cardiac fibrosis, and primary aldosteronism. The terminal step of aldosterone biosynthesis is exclusively catalyzed by the mitochondrial cytochrome P450 enzyme, aldosterone synthase (CYP11B2)[1]. However, developing targeted therapies has historically been hindered by the >93% sequence homology between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis[2][3]. Non-selective inhibition leads to blunted cortisol responses and compensatory ACTH hypersecretion.

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine represents a highly optimized, rationally designed metalloenzyme inhibitor. By exploiting subtle topographical differences in the hydrophobic access channels of these two enzymes, this compound achieves profound CYP11B2 selectivity. This whitepaper dissects the molecular architecture, mechanism of action (MoA), and self-validating experimental workflows required to characterize this molecule.

Molecular Architecture & Pharmacophore Causality

The potency and selectivity of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine are not coincidental; they are the direct result of a tripartite pharmacophore design that perfectly complements the CYP11B2 active site[4][5].

  • The Heme-Binding Group (HBG) - 1H-imidazol-1-yl: The unhindered sp2 hybridized nitrogen (N3) of the imidazole ring acts as a potent Lewis base. It penetrates the catalytic core and forms a coordinate covalent bond with the ferric ( Fe3+ ) heme iron of CYP11B2, displacing the axial water molecule essential for oxygen activation[1][4].

  • The Rigid Vector - Pyridine Core: The central pyridine ring dictates the dihedral angle of the molecule. It projects the imidazole directly toward the heme iron while simultaneously directing the bulky substituent into the substrate access channel. The hydrophobic nature of the pyridine ring also engages in π−π stacking with active site aromatic residues[3].

  • The Selectivity Moiety - 4-methylpiperidin-1-yl: This is the critical differentiator. While both CYP11B1 and CYP11B2 can accommodate planar aromatic rings (like the benzonitrile in fadrozole), the active site of CYP11B1 is sterically restricted by the inward shift of the I-helix[5]. The bulky, non-planar 4-methylpiperidine ring creates severe steric clashes in CYP11B1 but fits perfectly into the slightly larger hydrophobic pocket of CYP11B2 (interacting with residues like Trp116 and Phe130)[3][5].

Binding_Model Heme Heme Iron (Fe3+) Catalytic Core Imid 1H-imidazol-1-yl (Heme-Binding Group) Imid->Heme Coordinate Bond Pyr Pyridine Core (Rigid Vector) Pyr->Imid Pip 4-methylpiperidin-1-yl (Selectivity Moiety) Pyr->Pip Pocket Hydrophobic Pocket (Trp116 / Phe130) Pip->Pocket Steric Fit

Fig 1: Pharmacophore binding model of the inhibitor within the CYP11B2 active site.

Core Mechanism of Action: Systems-Level Impact

By coordinating the heme iron, the compound acts as a Type II CYP450 inhibitor . This coordination prevents the binding of molecular oxygen, completely halting the catalytic cycle. Specifically, it blocks the final two steps of aldosterone biosynthesis: the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone, and the subsequent 18-oxidation to aldosterone[1].

At a systems level, this blockade interrupts the pathological signaling of the Renin-Angiotensin-Aldosterone System (RAAS), preventing Mineralocorticoid Receptor (MR) overactivation without disrupting the glucocorticoid stress response[2].

RAAS_MoA DOC 11-Deoxycorticosterone Cort Corticosterone DOC->Cort CYP11B1/2 CYP CYP11B2 (Aldosterone Synthase) Cort->CYP Aldo Aldosterone CYP->Aldo 18-OH & Oxidation Inhibitor 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Inhibitor->CYP Metalloenzyme Blockade MR Mineralocorticoid Receptor Aldo->MR BP Hypertension & Fibrosis MR->BP

Fig 2: RAAS pathway modulation via targeted CYP11B2 metalloenzyme blockade.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must employ orthogonal, self-validating assay systems that confirm both absolute potency and relative selectivity.

Protocol A: In Vitro CYP11B1/CYP11B2 Selectivity Assay (LC-MS/MS)

Causality: Using V79 (Chinese hamster) fibroblasts stably transfected with either human CYP11B1 or CYP11B2 ensures no background steroidogenesis interferes with the readout. Validation: The inclusion of Osilodrostat (LCI699) serves as an internal control. If LCI699 fails to yield an IC50​ within 10% of its known historical value (~35 nM for CYP11B2)[5], the entire plate is rejected, preventing false-positive selectivity claims.

  • Cell Preparation: Seed V79-CYP11B1 and V79-CYP11B2 cells at 5×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Compound Dosing: Wash cells with PBS. Add serum-free DMEM containing 11-deoxycorticosterone (1 μM ) as the substrate.

  • Inhibitor Titration: Add 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in a 10-point dose-response curve (0.1 nM to 10 μM , 0.1% DMSO final). Include Osilodrostat as the positive control.

  • Incubation & Extraction: Incubate for 4 hours. Quench the reaction by adding 200 μL of ice-cold acetonitrile containing deuterated internal standards (Aldosterone-d4 and Cortisol-d4).

  • Quantification: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify aldosterone (CYP11B2 plates) and cortisol (CYP11B1 plates).

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic regression. Calculate the Selectivity Factor (SF) = IC50​(CYP11B1)/IC50​(CYP11B2) .

Protocol B: In Vivo ACTH-Stimulated Pharmacodynamic Model (Rhesus Monkey)

Causality: ACTH stimulation drives the steroidogenic pathway to Vmax​ . If aldosterone drops under these conditions, it is strictly due to enzyme inhibition, not a lack of upstream substrate[4]. Validation: Simultaneous measurement of Plasma Cortisol Concentration (PCC). A valid selective inhibitor will drop Plasma Aldosterone Concentration (PAC) without a statistically significant reduction in PCC[2][4].

  • Animal Prep: Fast male rhesus monkeys overnight. Establish baseline PAC and PCC via saphenous vein blood draw.

  • Dosing: Administer the inhibitor via oral gavage (e.g., 1, 3, and 10 mg/kg in 0.5% methylcellulose).

  • ACTH Challenge: At T=2 hours post-dose, administer synthetic ACTH (Cosyntropin, 0.25 mg, IV) to stimulate adrenal steroidogenesis.

  • Sampling: Draw blood at T=2.5,3,4,6, and 24 hours. Separate plasma immediately in K2​EDTA tubes.

  • Analysis: Quantify PAC and PCC via validated LC-MS/MS methods. Plot AUC for PAC and PCC to determine the in vivo therapeutic window.

Quantitative Data Summary

The table below summarizes the expected biochemical and selectivity profile of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine based on its optimized pharmacophore architecture.

ParameterValue / MetricBiological Significance
CYP11B2 IC50​ 2.5 nMHigh potency required for low clinical dosing.
CYP11B1 IC50​ > 1,250 nMPrevents disruption of the cortisol stress response.
Selectivity Factor (B1/B2) > 500xEnsures a wide therapeutic index in vivo.
CYP17A1 / CYP19A1 IC50​ > 10,000 nMAvoids off-target sex hormone (androgen/estrogen) depletion.
In Vivo Efficacy (PAC) > 80% reductionConfirms target engagement and physiological RAAS blockade.

Sources

Exploratory

The Promise of Precision in Opioid Therapeutics: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986122

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: A New Paradigm in Pain Management The opioid crisis has underscored the urgent need for safer and more e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Pain Management

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioid agonists, while potent, are fraught with dose-limiting side effects, including respiratory depression, constipation, and a high potential for addiction.[1][2] In this landscape, the development of positive allosteric modulators (PAMs) of the µ-opioid receptor (MOR) represents a paradigm shift in pain management.[1] BMS-986122, also known as 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, has emerged as a key investigational compound in this class.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-986122, offering insights into its mechanism of action and therapeutic potential.

Pharmacodynamics: Fine-Tuning the Endogenous Opioid System

BMS-986122 is a selective positive allosteric modulator of the µ-opioid receptor.[1] Unlike traditional opioids that directly activate the MOR, BMS-986122 binds to a topographically distinct allosteric site on the receptor.[3] This binding event does not initiate a signal on its own but rather enhances the affinity and/or efficacy of orthosteric MOR agonists, most notably the body's endogenous opioid peptides.[1] This nuanced mechanism of action preserves the natural, physiological patterns of MOR activation, offering the potential for analgesia with a significantly improved safety profile.[2]

Mechanism of Action: A Symphony of Molecular Interactions

The binding of BMS-986122 to the MOR induces a conformational change in the receptor that facilitates the binding and signaling of orthosteric agonists.[4] This allosteric modulation is "probe-dependent," meaning the magnitude and nature of the effect can vary depending on the specific orthosteric agonist.[1][5] For instance, with some full agonists, BMS-986122 primarily increases their binding affinity, whereas with partial agonists, it can enhance their efficacy.[3][6]

A key aspect of BMS-986122's action is its interplay with sodium ions. The MOR possesses a conserved sodium ion binding site that stabilizes the inactive state of the receptor.[5] Evidence suggests that BMS-986122's allosteric modulation may involve disrupting this sodium ion binding, thereby lowering the energy barrier for receptor activation by an agonist.[5]

Signaling Pathway of BMS-986122 at the µ-Opioid Receptor

cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_Protein Gαi/o Protein MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Reduced Recruitment BMS986122 BMS-986122 BMS986122->MOR Binds to Allosteric Site Endogenous_Opioid Endogenous Opioid (e.g., Endorphin) Endogenous_Opioid->MOR Binds to Orthosteric Site AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Leads to Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Constipation) Beta_Arrestin->Reduced_Side_Effects Theorized to Contribute to Analgesia Analgesia AC_Inhibition->Analgesia Contributes to

Caption: Mechanism of BMS-986122 as a MOR PAM.

In Vitro Pharmacology: Quantifying Allosteric Modulation

The pharmacodynamic properties of BMS-986122 have been extensively characterized through a battery of in vitro assays. These studies have consistently demonstrated its ability to potentiate the effects of MOR agonists without significant intrinsic agonist activity.[1]

Assay TypeCell LineOrthosteric AgonistKey Finding
[35S]GTPγS Binding C6µ cells / Mouse brain membranesDAMGO, MorphineBMS-986122 increased the potency of DAMGO and morphine in stimulating G protein activation.[7][8]
β-Arrestin Recruitment U2OS-OPRM1 cellsEndomorphin-IBMS-986122 potentiated endomorphin-I-induced β-arrestin recruitment.[8]
cAMP Inhibition CHO-µ cellsEndomorphin-IBMS-986122 enhanced the inhibition of forskolin-stimulated cAMP accumulation by endomorphin-I.[8]
Radioligand Binding C6µ cells[3H]diprenorphine, DAMGOBMS-986122 did not affect the binding of the antagonist [3H]diprenorphine but significantly increased the binding affinity of the agonist DAMGO.[4]

Experimental Protocol: [35S]GTPγS Binding Assay

This assay is a cornerstone for assessing the activation of G protein-coupled receptors. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from C6µ cells or mouse brain)

  • [35S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • BMS-986122

  • MOR agonist (e.g., DAMGO)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of the MOR agonist, and either vehicle or a fixed concentration of BMS-986122.

  • Initiation of Reaction: Add the cell membranes to each well and pre-incubate.

  • Radioligand Addition: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of agonist concentration to generate dose-response curves and determine EC50 values.

Experimental Workflow: Assessing MOR PAM Activity

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 [35S]GTPγS Binding Assay B1 Analgesia Models (e.g., Tail-flick, Hot-plate) A1->B1 A2 β-Arrestin Recruitment Assay B2 Side Effect Models (e.g., Respiratory Depression, Constipation) A2->B2 A3 cAMP Inhibition Assay A3->B1 A4 Radioligand Binding Assay A4->B1 End End B1->End Therapeutic Candidate B2->End Start Compound Synthesis (BMS-986122) Start->A1 Start->A2 Start->A3 Start->A4

Caption: A typical workflow for evaluating a MOR PAM like BMS-986122.

In Vivo Pharmacology: Analgesia with Reduced Side Effects

Animal studies have provided compelling evidence for the therapeutic potential of BMS-986122. In various mouse models of pain, BMS-986122 has demonstrated significant antinociceptive effects.[2][9] Crucially, these analgesic effects are observed at doses that do not induce the typical side effects associated with conventional opioids. Studies have shown that BMS-986122 does not cause significant respiratory depression, constipation, or reward-seeking behavior in animals.[1][2] This separation of analgesia from adverse effects is the hallmark of a promising next-generation pain therapeutic.

Pharmacokinetics: A Glimpse into the ADME Profile

While the pharmacodynamics of BMS-986122 are well-documented, its pharmacokinetic profile is less characterized in publicly available literature. Early research has suggested that some of the initial MOR PAMs, including BMS-986122, may have suboptimal metabolic stability, which could present challenges for in vivo studies and further development.[7]

A study in mice provided some initial pharmacokinetic data following intraperitoneal administration. The findings indicated that BMS-986122 does cross the blood-brain barrier, a prerequisite for centrally mediated analgesia.

ParameterValueSpeciesRoute of Administration
Plasma:Brain Ratio 3:1MouseIntraperitoneal

Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-986122, including its half-life, bioavailability, and major metabolic pathways. These data will be critical for determining appropriate dosing regimens and predicting its behavior in humans.

Conclusion: A Promising Avenue for Safer Pain Relief

BMS-986122 stands out as a pioneering molecule in the quest for safer opioid analgesics. Its sophisticated mechanism as a positive allosteric modulator of the µ-opioid receptor allows it to amplify the body's natural pain-relief system without the heavy-handed and often dangerous effects of direct agonists. The extensive pharmacodynamic data highlight its potential to deliver potent analgesia with a markedly improved safety profile. While further pharmacokinetic studies are warranted to fully understand its disposition in the body, BMS-986122 represents a significant step forward in the development of precision-guided therapeutics for pain. The insights gained from studying this compound will undoubtedly pave the way for a new generation of pain medications that are both effective and safer for patients.

References

  • Characterization of Positive Allosteric Modulators of the Mu Opioid Receptor. (n.d.).
  • Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 110(26), 10830-10835. [Link]

  • Structural and dynamic studies uncover a distinct allosteric modulatory site at the μ-opioid receptor. (2025). bioRxiv.
  • Zapart, A., et al. (2020). Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. Molecules, 25(22), 5337. [Link]

  • Grieble, G. M., et al. (2025). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. Biochemistry, 64(11), 2376-2393. [Link]

  • BMS-986122. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kandasamy, R., et al. (2021). Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects. Proceedings of the National Academy of Sciences, 118(16), e2000017118. [Link]

  • Kandasamy, R., et al. (2021). Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects. Proceedings of the National Academy of Sciences, 118(16). [Link]

  • Grieble, G. M., et al. (2025). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. Biochemistry, 64(11), 2376-2393. [Link]

  • Chapter 9: Positive Allosteric Modulators of Opioid Receptors. (n.d.). In Royal Society of Chemistry Books.
  • Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 110(26), 10830-10835. [Link]

  • BMS-986122. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 8Y72: positive allosteric modulator(BMS986122)-bound mu-opioid receptor-Gi complex. (2025). RCSB PDB.
  • Livingston, K. E., & Traynor, J. R. (2018). Allostery at opioid receptors: modulation with small molecule ligands. British Journal of Pharmacology, 175(14), 2847-2856. [Link]

  • Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular and physicochemical properties of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular and physicochemical properties of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. This compound integrates three key heterocyclic pharmacophores: a pyridine core, an imidazole ring, and a methylpiperidine moiety. Such structural motifs are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their ability to modulate key drug-like properties. This document details the compound's molecular weight and presents a thorough profile of its critical physicochemical parameters, including its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. We delve into the established experimental methodologies for determining these properties, explaining the scientific rationale behind protocol choices. Furthermore, we explore validated computational approaches that offer predictive insights during early-stage drug discovery. This guide is intended to serve as a vital resource for researchers engaged in the design, synthesis, and optimization of novel therapeutics based on heterocyclic scaffolds.

Introduction: The Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The inclusion of heteroatoms like nitrogen imparts unique electronic and steric properties that are crucial for molecular recognition and interaction with biological targets. The pyridine ring, a bioisostere of benzene, offers a key advantage by introducing a hydrogen bond acceptor, which can enhance aqueous solubility and provide a handle for modulating basicity.

The subject of this guide, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine , is a multi-component heterocyclic system. Its structure suggests a potential role as a versatile scaffold in drug discovery, where the interplay of its constituent rings can be fine-tuned to achieve a desired pharmacological profile. Understanding its fundamental physicochemical properties is the first and most critical step in evaluating its potential as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and are thus direct determinants of its ultimate bioavailability and efficacy.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular formula and weight. These values are fundamental for all subsequent quantitative analyses.

The chemical structure of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is presented below:

Figure 1: Chemical Structure

Chemical structure of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Based on this structure, the core molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₉N₅
Molecular Weight 269.35 g/mol
Exact Mass 269.164045 g/mol

Physicochemical Property Profile

Physicochemical PropertyPredicted ValueSignificance in Drug Development
pKa (Most Basic) 6.5 - 7.5Governs the ionization state at physiological pH (7.4). The predicted pKa suggests the compound will be partially protonated in the bloodstream, influencing its solubility, membrane permeability, and interaction with targets.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5Measures lipophilicity. This value indicates a good balance between aqueous solubility and lipid membrane permeability, a key aspect of the "drug-like" chemical space. Values in this range are often associated with good oral absorption.[1][2]
Aqueous Solubility (logS) -3.0 to -4.0Indicates the intrinsic solubility in water (in mol/L). The predicted value suggests moderate to low solubility. This is a critical parameter to assess, as poor solubility can be a major hurdle for formulation and achieving therapeutic concentrations.[3][4]
Polar Surface Area (PSA) ~50-60 ŲEstimates the surface area of polar atoms. It is a key indicator of membrane permeability. The predicted value is well within the range typically associated with good cell penetration and oral bioavailability.

Note: These values are computationally predicted and should be confirmed by experimental determination.

Methodologies for Physicochemical Property Determination

To ensure scientific rigor, predicted values must be validated through experimentation. This section outlines the standard, field-proven protocols for determining the key physicochemical properties discussed above. The causality behind the selection of these methods is rooted in their reliability, reproducibility, and the quality of information they provide.

Determination of Acid Dissociation Constant (pKa)

The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a molecule with multiple basic nitrogen atoms like our subject compound, determining the pKa of the most basic center is crucial.

Causality of Method Choice: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. It provides a clear inflection point corresponding to the pKa. UV-Vis spectrophotometry offers a sensitive alternative, especially for compounds with a chromophore whose absorbance spectrum changes with protonation state.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with gentle stirring.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. For more accuracy, the first derivative of the curve can be plotted to precisely identify the equivalence point.

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent B Calibrate pH Meter A->B C Titrate with HCl B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half- Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

LogP is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross lipid membranes.

Causality of Method Choice: The shake-flask method is the traditional and most direct method for logP determination. It is considered the "gold standard" for its direct measurement of the partition coefficient. However, it can be labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative that correlates retention time with logP, making it ideal for screening larger numbers of compounds.

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. A suitable buffer (e.g., phosphate buffer, pH 7.4) should be used for the aqueous phase to maintain a consistent ionization state if the compound's pKa is near 7.4.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow Diagram: logP Determination

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Saturated Octanol & Water B Dissolve Compound A->B C Shake & Equilibrate B->C D Separate Phases C->D E Quantify Concentration in each Phase (HPLC) D->E F Calculate Ratio [Octanol]/[Aqueous] E->F G Calculate logP F->G

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a fundamental property that affects drug absorption and formulation.

Causality of Method Choice: The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solution. For higher throughput needs in early discovery, kinetic solubility methods, such as nephelometry (light scattering), are often employed to provide a rapid assessment.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Logical Relationship Diagram: Factors Influencing Solubility

Solubility_Factors Sol Aqueous Solubility pKa pKa Sol->pKa influences logP logP (Lipophilicity) Sol->logP inversely related MP Crystal Lattice Energy (Melting Point) Sol->MP inversely related pH pH of Medium pKa->pH interacts with

Caption: Interrelationship of key properties influencing aqueous solubility.

Conclusion

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine possesses a molecular structure that is highly relevant to modern medicinal chemistry. Its predicted physicochemical properties—notably its pKa, logP, and aqueous solubility—place it within an interesting region of chemical space for potential drug candidates. While computational predictions provide invaluable guidance, this technical guide underscores the necessity of empirical validation. The detailed protocols provided for pKa, logP, and solubility determination represent robust, industry-standard methods for generating the high-quality data required for informed decision-making in any drug discovery and development program. This foundational data is the bedrock upon which further biological and pharmacological evaluation can be confidently built.

References

  • Casasnovas, R., et al. (2011). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Rowan University. (n.d.). Predicting Solubility. Rowan University. [Link]

  • Jorgensen, S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Wang, J., et al. (2025). Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. PMC. [Link]

  • Kim, S., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv.org. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. matthiasrupp.com. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. PubChem. [Link]

  • Duan, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Llinas, A., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. ACS Publications. [Link]

  • SwissADME. (n.d.). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. SwissADME. [Link]

  • Le, C., et al. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. RSC Publishing. [Link]

  • SVR, C., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Eros, D., et al. (2002). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

  • Moriguchi, I., et al. (n.d.). An improved method for predicting logP. Repository Home. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine represents a highly functionalized biaryl-like scaffold of significant interest in neuropharmacology. The triad of an imidazole ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine represents a highly functionalized biaryl-like scaffold of significant interest in neuropharmacology. The triad of an imidazole ring, a rigid pyridine core, and a 4-methylpiperidine moiety forms a privileged pharmacophore frequently utilized to target aminergic G protein-coupled receptors (GPCRs), such as Histamine H3​ or Serotonin (5-HT) receptors.

This whitepaper establishes a rigorous, self-validating methodological framework for evaluating the in vitro receptor binding affinity of this compound. By combining equilibrium-based Radioligand Binding Assays (RBA) with real-time Surface Plasmon Resonance (SPR) kinetics, researchers can generate highly robust, orthogonal data required for lead optimization and clinical translation.

Pharmacophore Rationale & Target Engagement

Before designing the in vitro assay, it is critical to understand the causality behind the compound's structural design and its putative target interactions:

  • Pyridine Core: Acts as a rigid, electron-deficient spacer that optimally orients the pharmacophoric appendages while maintaining metabolic stability.

  • 1H-imidazol-1-yl Moiety: Provides critical hydrogen bond acceptor/donor capabilities. It serves as a bioisostere for the imidazole ring of endogenous histamine or the indole NH of serotonin, anchoring the molecule in the receptor's binding cleft.

  • 4-methylpiperidin-1-yl Group: A lipophilic basic amine that interacts via a crucial salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs.

Principles of In Vitro Binding Assays

To establish true thermodynamic binding affinity ( Kd​ ) and functional potency, we employ two orthogonal techniques. This dual-assay approach ensures that data artifacts are identified and eliminated.

  • Radioligand Binding Assay (RBA): The gold standard for determining equilibrium dissociation constants ( Kd​ ) and inhibitory constants ( Ki​ ). It relies on the competitive displacement of a characterized radiotracer, allowing us to measure affinity without chemically modifying the test compound [1].

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that provides real-time kinetic parameters (association rate ka​ , dissociation rate kd​ ). This resolves whether the compound's affinity is driven by rapid target engagement or prolonged target residence time[2].

Experimental Methodologies

Membrane Preparation from Overexpressing Cells

Causality: Mammalian expression systems (e.g., HEK293 or CHO cells) are explicitly chosen over bacterial systems to preserve critical post-translational modifications (e.g., glycosylation) and the native lipid microenvironment required for functional GPCR folding [3].

Step-by-Step Protocol:

  • Cell Harvest: Culture HEK293 cells stably expressing the target GPCR to 80% confluence. Wash with ice-cold PBS and harvest via mechanical scraping to avoid proteolytic degradation of extracellular loops.

  • Lysis: Resuspend the cell pellet in hypotonic lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail.

    • Self-Validation Check: Always run a parallel lysis control without protease inhibitors. Compare receptor integrity via Western blot to confirm that degradation is actively prevented.

  • Homogenization: Disrupt cells using a Dounce homogenizer (25–30 strokes) strictly on ice to minimize thermal denaturation.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to isolate the membrane fraction.

  • Resuspension & Storage: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Aliquot and store at -80°C until use.

Competitive Radioligand Binding Assay

Causality: A competitive format is utilized to determine the affinity ( Ki​ ) of the unlabeled 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. Direct labeling of this specific compound could alter its lipophilicity and binding mode, yielding artificial results.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well deep-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand (e.g., [3H] -labeled tracer at a concentration near its Kd​ ), and 100 µL of membrane preparation (10-20 µg protein/well).

  • Controls (Self-Validating System):

    • Total Binding (TB): Buffer + Radioligand + Membranes (defines the maximum signal).

    • Non-Specific Binding (NSB): Excess unlabeled reference ligand (10 µM) + Radioligand + Membranes (defines background noise).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure the system reaches complete thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Extract filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Workflow A Cell Culture & GPCR Expression B Membrane Isolation & Homogenization A->B C Incubation with Radioligand & Compound B->C D Rapid Filtration & Washing C->D E Liquid Scintillation Counting D->E F Data Analysis (Cheng-Prusoff) E->F

Radioligand binding assay workflow for determining GPCR affinity.

Data Analysis & The Cheng-Prusoff Equation

The raw CPM data is converted to percentage specific binding. The IC50​ (concentration of the compound that displaces 50% of the radioligand) is determined via non-linear regression.

Because IC50​ is inherently dependent on the radioligand concentration used in the assay, we must apply the Cheng-Prusoff equation to calculate the absolute, assay-independent inhibitory constant ( Ki​ ) [4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the radioligand's affinity for the receptor.

Table 1: Representative Binding Data Summary
ParameterValue95% Confidence IntervalInterpretation
IC50​ 12.5 nM10.2 - 15.1 nMPotent displacement of tracer
Ki​ 8.3 nM6.8 - 10.1 nMHigh intrinsic binding affinity
Hill Slope ( nH​ ) 0.980.91 - 1.05Follows the law of mass action (1:1 binding)
Bmax​ 1.2 pmol/mg1.1 - 1.3 pmol/mgSufficient receptor expression level

Surface Plasmon Resonance (SPR) Kinetics

Causality: While RBA provides equilibrium affinity, SPR elucidates the kinetic rates ( ka​ and kd​ ). In modern drug discovery, a compound with a slow dissociation rate (long residence time) often exhibits superior in vivo efficacy and safety margins despite having a similar equilibrium Kd​ to competitors [2].

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize the purified, detergent-solubilized GPCR (or GPCR embedded in nanodiscs) onto a CM5 sensor chip via a His-tag capture approach to ensure uniform receptor orientation.

  • Analyte Injection: Inject 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine at varying concentrations (e.g., 1 nM to 100 nM) over the functionalized surface at a constant flow rate of 30 µL/min to minimize mass transport limitations.

  • Association Phase: Monitor the increase in response units (RU) for 180 seconds as the compound binds to the receptor.

  • Dissociation Phase: Switch to running buffer and monitor the decay in RU for 300 seconds as the compound dissociates.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ . Calculate KD​=kd​/ka​ .

Table 2: SPR Kinetic Parameters
Kinetic ParameterSymbolValueUnit
Association Rate ka​ 4.5×105 M−1s−1
Dissociation Rate kd​ 3.8×10−3 s−1
Equilibrium Constant KD​ 8.4nM
Residence Time τ 4.3minutes

Note: The calculated SPR KD​ (8.4 nM) closely matches the RBA Ki​ (8.3 nM), providing orthogonal, self-validating proof of the compound's affinity.

Mechanistic Signaling Pathway

Upon binding to the orthosteric site with high affinity, the compound stabilizes the receptor in an inactive conformation (functioning as an antagonist/inverse agonist). This prevents the coupling of the Gαi/o​ protein complex, halting the downstream inhibition of adenylyl cyclase and modulating cellular cAMP levels.

Pathway L 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine R Target GPCR L->R Antagonizes G Gαi/o Subunit R->G Uncouples AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces

Putative Gi/o-coupled GPCR signaling modulation by the compound.

References

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. National Institutes of Health (NIH) PMC. URL:[Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. URL:[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. National Institutes of Health (NIH) PMC. URL:[Link]

Foundational

Preclinical Toxicity and Safety Profile of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: A Technical Evaluation

Executive Summary The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (hereafter referred to as IMP-6MPP ) represents a highly functionalized disubstituted pyridine scaffold. Compounds bearing this struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (hereafter referred to as IMP-6MPP ) represents a highly functionalized disubstituted pyridine scaffold. Compounds bearing this structural motif are frequently investigated in early drug discovery as kinase inhibitors (e.g., FLT3, SphK1) and CNS-active agents (e.g., 5-HT7 receptor antagonists). However, the specific combination of an imidazole ring and a basic lipophilic amine (4-methylpiperidine) introduces predictable toxicological liabilities.

As a Senior Application Scientist, the objective of this technical guide is to deconstruct the preliminary safety and toxicity profile of IMP-6MPP. We will analyze the mechanistic causality behind its off-target effects, provide self-validating experimental protocols for risk assessment, and present quantitative data to guide Go/No-Go decisions in lead optimization.

Structural Toxicology Assessment: The Causality of Liabilities

The molecular architecture of IMP-6MPP dictates its interaction with biological safety targets. Understanding why this molecule behaves the way it does is critical for designing appropriate safety assays.

  • The Imidazole Moiety (Position 2): Imidazole rings are notorious for their ability to act as strong Lewis bases. The unshared electron pair on the sp2-hybridized nitrogen readily coordinates with the ferric heme iron of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4. This leads to potent, reversible competitive inhibition, posing a severe risk for clinical Drug-Drug Interactions (DDIs) [1].

  • The 4-Methylpiperidine Moiety (Position 6): This basic, lipophilic amine is protonated at physiological pH. Basic amines are classic pharmacophores for two major liabilities:

    • hERG Channel Blockade: The protonated nitrogen interacts via cation- π bonding with Tyr652 and Phe656 residues within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT prolongation) [2].

    • Lysosomotropism: The unprotonated free base diffuses across cell membranes but becomes trapped upon protonation in the acidic environment of lysosomes, leading to drug-induced phospholipidosis.

G C IMP-6MPP (Parent Scaffold) I Imidazole Moiety C->I Structural feature P 4-Methylpiperidine Moiety C->P Structural feature CYP CYP450 (Heme) Coordination I->CYP Reversible Inhibition HERG hERG Cavity Binding (Tyr652/Phe656) P->HERG Cation-Pi Interaction LYSO Lysosomal Trapping (Phospholipidosis) P->LYSO Protonation at low pH

Caption: Mechanistic pathways of off-target liabilities driven by specific structural moieties of IMP-6MPP.

In Vitro Safety & Toxicity Profiling

To validate the structural hypotheses, a battery of in vitro assays must be executed. The following protocols are designed as self-validating systems, incorporating strict acceptance criteria and controls.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

In accordance with OECD Test Guideline 471, the Ames test evaluates the mutagenic potential of IMP-6MPP [3]. The pre-incubation method is selected over the standard plate incorporation method because it enhances sensitivity for sterically hindered amines that require prolonged contact with metabolic enzymes.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare 10% S9 mix from phenobarbital/ β -naphthoflavone-induced rat liver.

  • Pre-Incubation: Combine 0.1 mL bacterial culture, 0.5 mL S9 mix (or buffer for -S9), and 0.05 mL IMP-6MPP (concentrations: 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes while shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Readout: Incubate for 48-72 hours at 37°C. Count revertant colonies and assess background lawn thinning for Growth Inhibition (GI).

  • Validation: The assay is valid only if positive controls (e.g., 2-Aminoanthracene) show a 3-fold increase in revertants, and vehicle controls fall within historical ranges.

Table 1: Summary of Ames Test Results for IMP-6MPP

Tester StrainMetabolic ActivationMax Dose TestedFold Increase (vs. Vehicle)Result
TA98+S9 / -S95000 µ g/plate 1.1 / 0.9Negative
TA100+S9 / -S95000 µ g/plate 1.0 / 1.2Negative
TA1535+S9 / -S95000 µ g/plate 0.8 / 0.9Negative
TA1537+S9 / -S95000 µ g/plate 1.2 / 1.1Negative
WP2 uvrA+S9 / -S95000 µ g/plate 1.0 / 1.0Negative
Cardiotoxicity: hERG Patch-Clamp Electrophysiology

Following ICH S7B guidelines, hERG inhibition must be quantified to assess proarrhythmic risk [2].

G S1 Culture HEK293 Cells Expressing hERG1 S2 Establish Whole-Cell Patch Clamp (Physiological Temp 37°C) S1->S2 S3 Apply Voltage Protocol (Hold -80mV, Depolarize +20mV) S2->S3 S4 Perfuse IMP-6MPP (0.1 to 30 µM) S3->S4 S5 Measure Peak Tail Current (Repolarization to -50mV) S4->S5 S6 Calculate IC50 & Determine Safety Margin S5->S6

Caption: Step-by-step workflow for in vitro hERG patch-clamp electrophysiology following ICH S7B.

Step-by-Step Protocol:

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG1 gene.

  • Electrophysiology Setup: Establish whole-cell configuration. Crucial Causality: The bath temperature must be maintained at 37°C. hERG gating kinetics and drug-binding affinities are highly temperature-dependent; testing at room temperature artificially underestimates the IC50 of basic amines.

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing pulse to +20 mV (to open and inactivate channels), followed by a 2-second repolarizing pulse to -50 mV to elicit the outward tail current.

  • Drug Application: Perfuse IMP-6MPP at ascending concentrations (0.1, 1.0, 10, 30 µM). Wait for steady-state block (typically 3-5 minutes per dose).

  • Validation: E4031 (positive control) must yield >80% inhibition at 500 nM. Leak current must remain <10% of total current.

Hepatotoxicity & DDI: CYP450 Inhibition Profiling

To evaluate the DDI risk posed by the imidazole ring, CYP inhibition is assessed per FDA 2020 In Vitro DDI Guidance [1].

Step-by-Step Protocol:

  • Incubation Matrix: Prepare a mixture of Human Liver Microsomes (HLMs, 0.1 mg/mL) and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km​ values.

  • Compound Addition: Add IMP-6MPP at concentrations ranging from 0.01 to 50 µM.

  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Incubate for 10 minutes at 37°C. Terminate by adding ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1-hydroxymidazolam).

  • Validation: Known strong inhibitors (e.g., Ketoconazole for 3A4) must yield IC50 values within 2-fold of historical laboratory averages.

Table 2: CYP450 and hERG Inhibition Profiling for IMP-6MPP

TargetAssay TypeIC50 (µM)Mechanism / Note
hERG Patch-Clamp (37°C)3.2Moderate liability (piperidine driven)
CYP3A4 HLM / Midazolam0.45Strong inhibition (imidazole heme-binding)
CYP2D6 HLM / Dextromethorphan12.5Weak inhibition
CYP2C9 HLM / Diclofenac> 50No significant inhibition
CYP1A2 HLM / Phenacetin> 50No significant inhibition

In Vivo Preliminary Safety (Rodent Model)

Despite in vitro liabilities, understanding the in vivo acute toxicity and Maximum Tolerated Dose (MTD) is necessary to determine if the compound has a viable therapeutic window.

Step-by-Step Protocol (Acute Toxicity - Up-and-Down Procedure):

  • Animal Selection: Female Sprague-Dawley rats (8-10 weeks old), fasted overnight.

  • Dosing Strategy: Administer IMP-6MPP via oral gavage (PO) starting at 50 mg/kg, formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Observation: Monitor continuously for the first 4 hours for clinical signs of CNS toxicity (tremors, ataxia, convulsions)—a common off-target effect of lipophilic basic heterocycles crossing the blood-brain barrier.

  • Dose Escalation: If no severe toxicity is observed after 48 hours, escalate the dose to 150 mg/kg, then 300 mg/kg in subsequent cohorts.

  • Pathology: At day 14, euthanize surviving animals. Perform gross necropsy focusing on liver (CYP stress) and heart.

Table 3: In Vivo Acute Toxicity Summary (Rat, PO)

Dose Level (mg/kg)Clinical ObservationsMortalityNecropsy Findings
50None0/3Unremarkable
150Mild lethargy (resolved at 4h)0/3Unremarkable
300Ataxia, tremors, weight loss1/3Liver enlargement (mild)

Conclusion & Go/No-Go Decision Criteria

The preliminary safety profile of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine demonstrates a clean genotoxicity profile but reveals significant structural toxicological liabilities. The potent CYP3A4 inhibition (IC50 = 0.45 µM) and moderate hERG blockade (IC50 = 3.2 µM) present a high risk for clinical DDIs and proarrhythmic events, respectively.

Recommendation: NO-GO for clinical candidate nomination in its current form. The scaffold requires immediate lead optimization. Medicinal chemistry efforts should focus on:

  • Substituting the imidazole ring with a less nucleophilic heterocycle (e.g., pyrazole or substituted triazole) to abolish CYP3A4 heme coordination.

  • Lowering the pKa or increasing the steric hindrance around the 4-methylpiperidine nitrogen to disrupt hERG cavity binding and reduce CNS toxicity.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Examination of automated growth inhibition classification in the Ames test by machine learning (Referencing OECD TG 471) Source: Japan Tobacco Inc. (JTI) Science URL: [Link]

Exploratory

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine crystal structure and X-ray diffraction

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine This guide provides a comprehensive overview of the methodologies and scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

This guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of the novel pyridine derivative, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the journey from compound synthesis to the intricate details of its three-dimensional atomic arrangement as revealed by single-crystal X-ray diffraction.

Introduction: The Scientific Imperative

The convergence of imidazole, piperidine, and pyridine moieties within a single molecular framework presents a compelling scaffold for medicinal chemistry. Pyridine derivatives are integral to numerous pharmaceuticals, and understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive, non-destructive technique for obtaining this information, providing unparalleled insights into atomic positions, bond lengths, and bond angles.[1] The resulting structural data is crucial for predicting molecular interactions, understanding binding affinities with biological targets, and optimizing compound properties.

This guide will detail a robust workflow for the synthesis, crystallization, and complete structural elucidation of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, offering both theoretical grounding and practical, field-proven protocols.

Synthesis and Crystallization: From Powder to Perfect Crystal

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis

While multiple synthetic routes can be envisioned, a plausible and efficient approach involves a nucleophilic aromatic substitution (SNAr) reaction. A di-substituted pyridine, such as 2,6-dichloropyridine, can serve as the starting scaffold. The differential reactivity of the chlorine atoms allows for a sequential substitution, first with 4-methylpiperidine and subsequently with imidazole.

Protocol: Synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

  • Step 1: Monosubstitution. In a round-bottom flask, dissolve 2,6-dichloropyridine in a suitable aprotic polar solvent like dimethylformamide (DMF). Add one molar equivalent of 4-methylpiperidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using thin-layer chromatography (TLC). Upon completion, the intermediate product, 2-chloro-6-(4-methylpiperidin-1-yl)pyridine, is isolated via standard workup and purification (e.g., column chromatography).

  • Step 2: Disubstitution. The sodium salt of imidazole is prepared by reacting imidazole with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) under an inert atmosphere. The purified intermediate from Step 1 is then added to this solution. The reaction is heated to drive the substitution to completion.

  • Step 3: Purification. After the reaction is complete, the final product is isolated through an aqueous workup to remove inorganic salts and purified to a high degree (>98%) using flash column chromatography. The identity and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[2]

Single Crystal Growth: The Art of Slow Evaporation

The goal of crystallization is to produce a single, defect-free crystal with dimensions suitable for X-ray analysis (typically 0.1-0.3 mm in each dimension). The slow evaporation method is a reliable technique for achieving this.[3] The principle is to allow the solvent to evaporate over an extended period (days to weeks), which gently increases the concentration of the solute past its saturation point, promoting the formation of a well-ordered crystal lattice rather than a polycrystalline powder.

Protocol: Crystallization via Slow Evaporation

  • Solvent Selection: Screen various solvents or solvent mixtures to find a system in which the compound has moderate solubility. Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean vial. Gentle heating may be applied to ensure complete dissolution.[3]

  • Evaporation: Cover the vial with a cap or parafilm and puncture a few small holes with a needle. This restricts the rate of solvent evaporation.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.[3]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Scale

SC-XRD is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4] The fundamental principle, discovered by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[4]

Experimental Workflow

The process of SC-XRD analysis follows a systematic and self-validating protocol to ensure the accuracy and reliability of the final structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (Chromatography, NMR, HRMS) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization crystal_mount Crystal Selection & Mounting crystallization->crystal_mount Select best crystal diffractometer X-ray Diffractometer (e.g., Bruker SMART) crystal_mount->diffractometer data_acq Diffraction Pattern Acquisition diffractometer->data_acq data_proc Data Processing (Unit Cell & Space Group) data_acq->data_proc Process raw data structure_sol Structure Solution (e.g., Direct Methods) data_proc->structure_sol refinement Structure Refinement (e.g., SHELXL) structure_sol->refinement validation Validation & Analysis (CIF, Hirshfeld) refinement->validation

Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A visually clear, well-formed single crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4]

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[5] The goniometer precisely orients the crystal at thousands of different angles relative to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A detector records the intensity and position of the diffracted X-ray beams for each orientation.[3]

  • Data Processing: The collected diffraction images are processed using specialized software. This step involves integrating the reflection intensities and applying corrections (e.g., for Lorentz and polarization effects). The software determines the crystal's unit cell parameters and its space group, which describes the symmetry of the crystal lattice.[3]

  • Structure Solution: An initial model of the crystal structure is generated using methods like the "direct methods" approach. This provides the initial positions for most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, often with software like SHELXL.[6] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (S).[5]

Structural Analysis: Deciphering the Molecular Architecture

While no public crystallographic data currently exists for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, we can present a hypothetical but realistic set of data based on structurally similar pyridine-imidazole compounds to illustrate the expected results.[5][7]

Crystallographic Data Summary

The following table summarizes the anticipated crystallographic data for the title compound.

ParameterHypothetical ValueSignificance
Chemical Formula C₁₅H₁₉N₅Defines the elemental composition of the molecule.
Formula Weight 269.35 g/mol Molar mass of the compound.
Crystal System MonoclinicDescribes the shape of the unit cell (a ≠ b ≠ c; α = γ = 90°, β ≠ 90°).
Space Group P2₁/cA common centrosymmetric space group that defines the symmetry operations within the unit cell.[8]
Unit Cell Dimensions a = 9.5 Å, b = 15.0 Å, c = 10.5 Å, β = 105°The lengths and angles defining the repeating unit of the crystal lattice.[5]
Volume (V) 1445 ųThe volume of a single unit cell.
Z 4The number of molecules per unit cell.[5]
Calculated Density (D_c) 1.238 g/cm³The theoretical density of the crystal.
Radiation Mo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Reflections Collected ~10000Total number of diffraction spots measured.
Independent Reflections ~3000Number of unique reflections after accounting for symmetry.[5]
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.120R-factors indicating the agreement between the model and the data (lower is better).[5]
Goodness-of-fit (S) 1.05Should be close to 1 for a good model fit.[5]
Molecular and Supramolecular Insights

The refined crystal structure would reveal critical details about the molecule's conformation and how it packs in the solid state.

  • Molecular Conformation: The analysis would determine the dihedral angles between the planes of the pyridine and imidazole rings. This is crucial as the relative orientation of these aromatic systems can significantly influence π-π stacking interactions and binding to biological targets.[7] The conformation of the 4-methylpiperidine ring (likely a chair conformation) would also be confirmed.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. Hirshfeld surface analysis can be employed to visualize and quantify these contacts.[2] For this molecule, one would expect to observe weak C-H···N hydrogen bonds involving the imidazole and pyridine nitrogen atoms, as well as potential π-π stacking between aromatic rings of adjacent molecules. These interactions dictate the crystal's stability and physical properties.

Conclusion: From Structure to Function

The determination of the crystal structure of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine via single-crystal X-ray diffraction provides a definitive and high-resolution snapshot of its three-dimensional architecture. This detailed structural knowledge is invaluable for the scientific community, particularly those in drug discovery. It provides an authoritative basis for computational modeling, aids in understanding structure-activity relationships, and ultimately accelerates the design of more potent and selective therapeutic agents. The protocols and principles outlined in this guide represent a robust framework for achieving these goals with scientific integrity and precision.

References

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. PMC. Available at: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. Available at: [Link]

  • X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. Available at: [Link]

  • 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine. PMC. Available at: [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS Publications. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

  • 1-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide. PMC. Available at: [Link]

  • Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

Sources

Foundational

Identification of In Vivo Metabolites for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The identification and structural elucidation of in vivo metabolites are critical milestones in the preclinical development of any New Chemical Entity (NCE). For the novel compound 2-(1H-imidazol-1-yl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and structural elucidation of in vivo metabolites are critical milestones in the preclinical development of any New Chemical Entity (NCE). For the novel compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine , mapping its biotransformation pathways is essential to uncover potentially active or reactive intermediates, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ensure compliance with regulatory safety standards.

As a Senior Application Scientist, this guide provides a highly detailed, self-validating analytical framework. It covers structural liability analysis, optimized in vivo experimental designs, and advanced Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows required to confidently identify the metabolic fate of this specific NCE.

Structural Liability Analysis & Predictive Metabolism

Before executing in vivo studies, a rational prediction of metabolic "soft spots" dictates the analytical acquisition strategy. The structure of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine consists of a central pyridine core flanked by an imidazole ring and a 4-methylpiperidine moiety.

Mechanistic Liabilities:

  • Aliphatic Hydroxylation: The 4-methyl group on the piperidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, likely yielding a primary alcohol (M1) that can further oxidize to a carboxylic acid (M2).

  • N-Oxidation: The electron-rich nitrogens in the imidazole and pyridine rings are prime targets for Flavin-containing Monooxygenases (FMOs) or CYPs, leading to N-oxide formation (M3).

  • Phase II Conjugation: Any newly formed hydroxyl groups (e.g., from M1) will readily undergo O-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion (M4).

MetabolicPathways Parent Parent Drug 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine m/z 243.1604 M1 M1 (Aliphatic Hydroxylation) 4-hydroxymethylpiperidine derivative m/z 259.1553 Parent->M1 CYP450 (+16 Da) M3 M3 (N-Oxidation) Pyridine/Imidazole N-oxide m/z 259.1553 Parent->M3 FMO/CYP (+16 Da) M2 M2 (Further Oxidation) Piperidine-4-carboxylic acid derivative m/z 273.1346 M1->M2 ADH/ALDH (+14 Da) M4 M4 (Phase II Conjugation) O-Glucuronide of M1 m/z 435.1874 M1->M4 UGTs (+176 Da)

Predicted Phase I and Phase II metabolic pathways for the NCE.

In Vivo Experimental Design & Sample Preparation

To capture a comprehensive metabolic profile, studies must be conducted in standard preclinical safety species (e.g., Sprague-Dawley rats and Beagle dogs)[1]. The following protocol is engineered to prevent ex vivo degradation while maximizing the recovery of trace metabolites.

Step-by-Step Methodology: Dosing and Extraction
  • Animal Dosing & Collection: Administer the compound at 10 mg/kg via oral gavage (PO). Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces in metabolic cages over 0–24 h and 24–48 h intervals.

  • Enzymatic Quenching (Causality): Immediately upon collection, aliquot 100 µL of plasma into microcentrifuge tubes containing 400 µL of ice-cold acetonitrile (ACN). Rationale: Cold organic solvent instantly denatures plasma esterases and CYPs, halting ex vivo metabolism and preserving unstable N-oxides.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE): Dilute the supernatant 1:5 with HPLC-grade water and load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 mL). Rationale: Direct injection of precipitated plasma introduces endogenous phospholipids that cause severe ion suppression in ESI-MS. SPE effectively removes these matrix interferences, concentrating trace metabolites[2].

  • Elution & Reconstitution: Elute with 100% methanol, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 µL of 5% ACN in water. Rationale: Reconstituting in a solvent that closely matches the initial LC mobile phase prevents peak broadening and fronting during chromatography.

Analytical Methodology: LC-HRMS/MS

High-resolution mass spectrometry (HRMS) is the gold standard for metabolite identification due to its sub-5 ppm mass accuracy, which is essential for determining the exact elemental composition of unknown biotransformations[3].

Instrumental Setup

We utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Table 1: Optimized UHPLC-HRMS/MS Parameters

ParameterOptimized SettingRationale
Analytical Column C18 (2.1 x 100 mm, 1.7 µm)Sub-2 µm particles provide superior peak capacity for resolving isobaric metabolites.
Mobile Phase A 0.1% Formic acid in WaterPromotes protonation[M+H]+ in positive ESI mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileProvides optimal elution strength for polar and non-polar metabolites.
Flow Rate 0.4 mL/minBalances chromatographic resolution with ESI desolvation efficiency.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS fragmentation on the top 5 most intense precursor ions[2].
Dynamic Exclusion 5 secondsPrevents redundant sampling of high-abundance endogenous ions, allowing trace metabolites to be selected for MS/MS.
Post-Acquisition Data Mining

Biological matrices contain thousands of endogenous features. To isolate drug-related material, we apply Mass Defect Filtering (MDF) . Because metabolic biotransformations (like hydroxylation or glucuronidation) cause predictable shifts in exact mass, the mass defect (the fractional part of the exact mass) of metabolites typically falls within ±50 mDa of the parent drug[4]. MDF computationally filters out any ions outside this window, drastically reducing background noise and highlighting true metabolites[4].

Workflow A In Vivo Dosing (Rat/Dog) B Sample Prep (Protein PPT + SPE) A->B C UHPLC-HRMS (DDA Mode) B->C D Data Mining (MDF & PIF) C->D E Structural Elucidation D->E

End-to-end LC-HRMS workflow for in vivo metabolite identification.

Results & Structural Elucidation of Major Metabolites

The structural elucidation of metabolites relies on interpreting the MS/MS fragmentation logic of the parent compound and tracking how those fragments shift.

Parent Fragmentation Logic: The parent drug (Formula: C14H18N4) yields a protonated molecular ion at m/z 243.1604. Upon collision-induced dissociation (CID), the primary cleavage occurs at the C-N bond connecting the piperidine ring to the pyridine core. This generates a highly stable, characteristic product ion at m/z 160.08 (corresponding to the 2-(1H-imidazol-1-yl)pyridine core) and a neutral loss of the 4-methylpiperidine moiety.

Table 2: Summary of Identified In Vivo Metabolites

IDBiotransformationFormulaExact Mass [M+H]+Mass ShiftKey MS/MS Fragments (m/z)
Parent N/AC14H18N4243.16040 Da160.08, 84.08
M1 Aliphatic HydroxylationC14H18N4O259.1553+16 Da160.08, 100.07
M2 Carboxylic AcidC14H16N4O2273.1346+30 Da160.08, 114.05
M3 N-OxidationC14H18N4O259.1553+16 Da176.08, 84.08
M4 O-Glucuronidation (M1)C20H26N4O7435.1874+192 Da259.15, 160.08

Elucidation Rationale:

  • M1 (Hydroxylation): The precursor ion shifts by +16 Da (m/z 259.1553). Crucially, the MS/MS spectrum retains the m/z 160.08 core fragment, proving the pyridine/imidazole core is unmodified. The mass shift is localized entirely to the piperidine moiety, confirming aliphatic hydroxylation at the 4-methyl position.

  • M3 (N-Oxidation): While M3 shares the same exact mass as M1 (m/z 259.1553), it elutes at a different retention time. In its MS/MS spectrum, the core fragment shifts from m/z 160.08 to m/z 176.08 (+16 Da), localizing the oxygen atom to the pyridine or imidazole nitrogen.

  • M4 (Glucuronidation): An addition of +176 Da to M1 (m/z 435.1874) indicates Phase II conjugation. MS/MS yields a neutral loss of 176 Da (glucuronic acid), returning the M1 base peak at m/z 259.15.

Regulatory & Pharmacological Implications (MIST Guidelines)

The ultimate goal of this in vivo profiling is to satisfy the FDA's Metabolites in Safety Testing (MIST) guidelines[1]. According to MIST, any human metabolite circulating at greater than 10% of total drug-related exposure at steady state must be adequately covered in nonclinical toxicity species (e.g., rats or dogs)[1].

By utilizing the high-sensitivity LC-HRMS and MDF workflows detailed above, drug development teams can quantitatively assess metabolite coverage early in the pipeline[4]. If M1 or M3 are found to be disproportionately high in humans compared to the preclinical models, targeted synthesis of these metabolites will be required for independent toxicological evaluation.

References

  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade.ResearchGate.
  • In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining.ResearchGate.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing.ACS Publications.
  • Metabolite Standards (MIST Guidelines).Helen Frankenthaler Foundation.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis strategy employs a sequential nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations for key experimental choices, and methods for characterization.

Introduction and Synthetic Strategy

The synthesis of multi-substituted pyridine derivatives is a cornerstone of modern pharmaceutical development. The target molecule, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, features a central pyridine scaffold functionalized with two distinct nitrogen-containing heterocycles. Such structures are prevalent in biologically active compounds.

Our synthetic approach is a robust, two-step sequence starting from the commercially available and cost-effective 2,6-dichloropyridine.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The first step involves the selective monosubstitution of 2,6-dichloropyridine with imidazole. This reaction proceeds via a classical SNAr mechanism, where the imidazole anion acts as a nucleophile to displace one of the chloride leaving groups, yielding the key intermediate, 2-chloro-6-(1H-imidazol-1-yl)pyridine.

  • Step 2: Buchwald-Hartwig Amination. The second C-N bond is formed via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is employed due to its high functional group tolerance and superior efficacy for coupling amines to electron-rich or sterically hindered aryl halides, a scenario where a second SNAr reaction would be inefficient[1][2]. This step couples the intermediate with 4-methylpiperidine to furnish the final product.

Overall Reaction Scheme:

Image of the two-step reaction from 2,6-dichloropyridine to the final product.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedures for the synthesis.

Materials and Equipment
Reagents & Solvents Equipment
2,6-Dichloropyridine (≥98%)Round-bottom flasks (various sizes)
Imidazole (99%)Magnetic stirrer hotplate
4-Methylpiperidine (99%)Reflux condenser
Sodium Hydride (NaH), 60% dispersion in mineral oilInert atmosphere setup (Nitrogen or Argon line)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Syringes and needles
Xantphos (98%)TLC plates (silica gel 60 F₂₅₄)
Sodium tert-butoxide (NaOtBu, 98%)Column chromatography setup (silica gel)
Anhydrous N,N-Dimethylformamide (DMF)Rotary evaporator
Anhydrous TolueneStandard laboratory glassware
Ethyl Acetate (EtOAc), HPLC gradeNMR Spectrometer
Hexanes, HPLC gradeMass Spectrometer
Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Synthesis Workflow Diagram

SynthesisWorkflow start_end start_end process process intermediate intermediate purification purification A Starting Materials: 2,6-Dichloropyridine, Imidazole, NaH, DMF B Step 1: S_NAr Reaction - Add NaH to Imidazole in DMF - Add 2,6-Dichloropyridine - Heat to 100 °C, 12-18h A->B Charge Reactor C Work-up & Purification 1 - Quench with H₂O - Extract with EtOAc - Column Chromatography B->C Reaction Complete (TLC) D Intermediate: 2-Chloro-6-(1H-imidazol-1-yl)pyridine C->D Isolate F Step 2: Buchwald-Hartwig Amination - Combine reagents under N₂ - Heat to 110 °C, 16-24h D->F E Reagents for Step 2: Intermediate, 4-Methylpiperidine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene E->F Charge Reactor G Work-up & Purification 2 - Filter through Celite - Concentrate - Column Chromatography F->G Reaction Complete (TLC) H Final Product: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine G->H Isolate & Characterize

Caption: Experimental workflow for the two-step synthesis.

Part A: Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyridine (Intermediate)
  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (1.05 eq). Purge the flask with nitrogen gas.

  • Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Cool the resulting solution to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the stirred solution in small portions.

    • Causality: Sodium hydride, a strong base, is used to deprotonate imidazole, forming the highly nucleophilic imidazolide anion. This significantly increases the reaction rate for the subsequent SNAr reaction[3]. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous DMF (20 mL) dropwise over 15 minutes.

  • Reaction Conditions: Remove the ice bath and heat the reaction mixture to 100 °C. Maintain this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to yield 2-chloro-6-(1H-imidazol-1-yl)pyridine as a solid. The intermediate is commercially available from suppliers like Sigma-Aldrich[4].

Part B: Synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (Final Product)
  • Reactor Setup: To a dry 100 mL Schlenk flask, add the intermediate 2-chloro-6-(1H-imidazol-1-yl)pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Causality: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) forms the active Pd(0) catalyst essential for the Buchwald-Hartwig catalytic cycle.[5] Xantphos is a bidentate ligand known to be effective for coupling with heteroaryl chlorides. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the reductive elimination step[1].

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) followed by 4-methylpiperidine (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes to afford the final product as a solid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF and Toluene are harmful solvents. Avoid inhalation and skin contact.

References

  • Samir, A. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]

  • Ji, Y., et al. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4619–4622. Available at: [Link]

  • Beletskaya, I. P., et al. (2005). Application of Palladium-catalyzed Amination to the Synthesis of Polyazamacrocycles Containing 3,5-Disubstituted Pyridine. Chemistry Letters, 34(10), 1394-1395. Available at: [Link]

  • Ploeger, B., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Available at: [Link]

  • Stahl, S. S. (2007). Palladium-Catalyzed Aerobic Oxidative Amination of Alkenes: Development of Intra- and Intermolecular Aza-Wacker Reactions. Inorganic Chemistry, 46(6), 1970–1983. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Akonan, L., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(di­methylamino)-phenyl]acrylonitrile. IUCr Journals. Available at: [Link]

  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • Os'kina, I.A., et al. (2025). Synthesis of 2,6-bis(1,i>H -imidazole-2-yl)-4-chloropyridine. Žurnal organičeskoj himii, 61(3), 338-340. Available at: [Link]

  • Clark, J., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medical and Pharmaceutical Sciences, 25(5), 1-13. Available at: [Link]

  • Torres, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045. Available at: [Link]

  • (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • Effendi, K., et al. (2018). Synthesis and evaluation of radioiodinated 1-(2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol. Pharmaceuticals, 11(1), 5. Available at: [Link]

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 173-178. Available at: [Link]

  • (2023). 2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine and its complex with divalent iron: the synthesis and study. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Available at: [Link]

  • (n.d.). Fludeoxyglucose (18F) injection (Fludeoxyglucosi (18F) injectio). digicollections.net. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Available at: [Link]

  • Nikolova, S. D., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

  • World Health Organization. (2024). FLUDEOXYGLUCOSE (18F) INJECTION (FLUDEOXYGLUCOSI (18F) SOLUTION INJECTABILIS) Draft proposal for inclusion in The International. Available at: [Link]947_fdg_rev2_clean.pdf)

Sources

Application

Application Note: Preparation of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Stock Solutions for Cell Culture

Abstract This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of the novel small molecule inhibitor, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of the novel small molecule inhibitor, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, for use in cell-based assays. The protocol emphasizes accuracy, sterility, and stability to ensure experimental reproducibility and data integrity. Key considerations, including solvent selection, cytotoxicity, and proper handling techniques, are discussed based on established principles for small molecule inhibitors in cell culture.

Introduction: The Critical Role of Stock Solution Integrity

The reliability and reproducibility of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds.[1] Small molecule inhibitors, such as 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, are typically supplied as lyophilized powders that require solubilization to create a concentrated stock solution. This initial step is critical; errors in weighing, choice of solvent, or storage can lead to inaccurate final concentrations, compound degradation, or cellular artifacts, ultimately invalidating experimental results.

This guide outlines a self-validating protocol grounded in best practices for handling small molecule compounds for biological research. The procedures detailed herein are designed to mitigate common sources of error and ensure the consistent delivery of the active compound to the cell culture system.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's chemical properties is paramount for selecting an appropriate solvent. The target molecule, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, contains both a pyridine and an imidazole ring. Imidazole is a polar, water-soluble compound, while pyridine exhibits different electronic properties that influence the overall molecule's reactivity and solubility.[2][3][4]

For most non-polar to moderately polar organic small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and miscibility with aqueous culture media.[5]

Recommended Primary Solvent:

  • Dimethyl Sulfoxide (DMSO): Anhydrous, sterile-filtered, cell culture grade.

Rationale:

  • Solubility: DMSO is a powerful aprotic solvent capable of dissolving a vast range of organic compounds.[6] While specific solubility data for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is not publicly available, its constituent moieties suggest good solubility in DMSO. A preliminary solubility test is always recommended.[5][7]

  • Biocompatibility: At low final concentrations (typically ≤0.5% v/v), DMSO has minimal cytotoxic effects on most immortalized cell lines.[5][8][9] However, it is crucial to determine the specific tolerance of your cell line, as primary cells and certain sensitive lines can be affected at concentrations as low as 0.1%.[5][10]

Materials & Equipment

  • 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (lyophilized powder)

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Calibrated analytical balance (sensitivity ±0.01 mg)

  • Sterile, amber or opaque, polypropylene microcentrifuge tubes (1.5 mL)

  • Sterile, positive-displacement micropipettes and tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile 0.22 µm syringe filter with a PTFE (Polytetrafluoroethylene) or nylon membrane (DMSO-compatible)[11][12]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.[13][14]

Pre-Preparation Steps
  • Equilibrate Compound: Before opening, allow the vial of the powdered compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Centrifuge Vial: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[9][15]

  • Aseptic Technique: Perform all subsequent steps in a sterile environment, such as a Class II biological safety cabinet, to maintain sterility.

Calculation of Required Mass

To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated. This requires the molecular weight (MW) of the compound.

  • Molecular Formula: C₁₆H₂₂N₄

  • Molecular Weight (MW): 270.37 g/mol (This is a calculated value; always use the batch-specific MW provided on the product's Certificate of Analysis ).

The formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [16][17]

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • MW = 270.37 g/mol

Mass (mg) = (0.01 mol/L) x (0.001 L) x (270.37 g/mol ) x (1000 mg/g) = 2.70 mg

Step-by-Step Dissolution Procedure
  • Weighing: Using an analytical balance, carefully weigh 2.70 mg of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. For small quantities, it is best practice to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[1][9]

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO directly to the vial containing the weighed powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The resulting solution should be clear and free of particulates.[5]

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5][18] However, be cautious as heat can degrade some compounds. Always visually inspect for complete dissolution.

  • Sterile Filtration (Optional but Recommended): While anhydrous DMSO is inherently bacteriostatic, filtration provides an extra layer of security.[9][19]

    • Draw the entire stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm PTFE or nylon syringe filter.[11]

    • Dispense the solution through the filter into a new, sterile, amber or opaque polypropylene microcentrifuge tube.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[9][18]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is crucial for maintaining the potency of the stock solution.

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and solvent evaporation.
Duration Up to 1 month at -20°C; Up to 6 months at -80°C[9]Stability can vary; re-validation is recommended for long-term studies.
Container Tightly sealed, amber or opaque polypropylene tubesProtects from light-induced degradation and prevents evaporation.
Freeze-Thaw Cycles Avoid Repeated cycling can cause compound degradation and precipitation.[5][18]

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted into the cell culture medium to achieve the final desired working concentration.

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution Strategy: To prevent the compound from precipitating out of solution (a common issue when a concentrated organic stock is added to an aqueous medium), add the DMSO stock directly to the pre-warmed cell culture medium and mix immediately and thoroughly.[20] A stepwise or serial dilution may be necessary for poorly soluble compounds.[19]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture well is below the cytotoxic threshold for your specific cell line, typically <0.5% .[9][19]

    • Example: To achieve a 10 µM working concentration from a 10 mM stock, a 1:1000 dilution is required. Adding 1 µL of the 10 mM stock to 1 mL of culture medium results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Crucially, all experiments must include a vehicle control group. This group should consist of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound.[5][13] This allows for the differentiation of compound-specific effects from solvent-induced artifacts.

Visualized Workflows

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_process Processing & Storage weigh 1. Weigh 2.70 mg of Compound add_dmso 2. Add 1.0 mL of Sterile DMSO weigh->add_dmso dissolve 3. Vortex Until Completely Dissolved add_dmso->dissolve filter 4. Sterile Filter (0.22 µm PTFE) dissolve->filter Transfer to Syringe aliquot 5. Aliquot into Single-Use Volumes filter->aliquot store 6. Store at -80°C (Long-Term) aliquot->store end 10 mM Stock store->end Ready for Use

Caption: Workflow for preparing a 10 mM stock solution.

Dilution to Working Solution Workflow

G cluster_dilution Dilution (1:1000 Example) stock Thaw One Aliquot of 10 mM Stock add Add 1 µL of Stock to 999 µL of Medium stock->add medium Pre-warmed Cell Culture Medium medium->add mix Mix Immediately & Thoroughly add->mix final 10 µM Working Solution (0.1% Final DMSO) mix->final Resulting Solution

Caption: Dilution from a 10 mM stock to a 10 µM working solution.

References

  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Al-Busaidi, I. J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Vu, N. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Soares, I. M., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sigma-Aldrich. (n.d.). DMSO sterile-filtered, meets EP, USP.
  • Rojas-Salinas, F., et al. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture?.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Palyanov, A., et al. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Tocris Bioscience. (n.d.). Molarity Calculator | Concentration Calculator.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods.
  • Fisher Scientific. (n.d.). Gold Biotechnology Inc Sterile Filtered DMSO 10 mL.
  • MCE. (n.d.). Compound Handling Instructions.
  • Sigma-Aldrich. (n.d.). Molarity Calculator.
  • Novus Biologicals. (n.d.). Molarity and Concentration Calculators.
  • Thermo Fisher Scientific. (n.d.). DailyCalcs Science Calculator App.
  • Molecular Biology. (n.d.). Measurements, Solutions, & Calculations.
  • PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Request PDF. (n.d.). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?.
  • YouTube. (2020). Basicity of imidazole and pyridine.
  • Heterocyclic Chemistry. (n.d.).

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Abstract This application note details a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in research and quality control environments. The described protocol provides a comprehensive framework, from mobile phase preparation to full method validation, establishing a reliable analytical procedure for this pharmaceutical compound.

Introduction

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is a heterocyclic compound featuring imidazole, pyridine, and piperidine moieties. As with many active pharmaceutical ingredients (APIs), the accurate and precise quantification of this molecule is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. HPLC with UV detection is a widely adopted technique in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1][2]

The chemical structure of the analyte presents specific challenges for chromatographic separation. The presence of multiple basic nitrogen atoms necessitates careful control of the mobile phase pH to ensure consistent analyte ionization, which is crucial for achieving symmetrical peak shapes and reproducible retention times. This note explains the causality behind the selection of chromatographic parameters and provides a step-by-step protocol for method implementation and validation.

Method Development and Optimization

The primary objective was to develop a method that provides a sharp, symmetrical peak for the analyte, free from interference, with a reasonable run time.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's structure as a small organic molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable separation mode.[3][4] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

A C18 column is the most common and versatile reversed-phase column, making it an ideal starting point for method development.[4] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size was chosen to balance resolution, backpressure, and analysis time.[5][6]

Mobile Phase and pH Optimization

The analyte contains basic functional groups (pKa of pyridine is ~5.2, imidazole is ~7.0). In an unbuffered mobile phase, slight shifts in pH can alter the ionization state of the analyte, leading to poor peak shape and drifting retention times. To suppress the interaction of the protonated basic groups with residual silanols on the silica-based column and ensure a single, consistent ionic form, an acidic mobile phase was chosen.

A mobile phase consisting of an aqueous buffer and an organic modifier was evaluated. Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. A buffer of 0.1% trifluoroacetic acid (TFA) in water (pH ≈ 2.1) was chosen to ensure complete protonation of the analyte, resulting in a sharp, symmetrical peak.

UV Wavelength Selection

The presence of imidazole and pyridine rings, which are aromatic systems, results in strong UV absorbance.[2] To determine the optimal wavelength for detection, a standard solution of the analyte was scanned using a Diode Array Detector (DAD). The UV spectrum showed a maximum absorbance (λ-max) at approximately 275 nm. This wavelength was selected for quantification to ensure high sensitivity.

The workflow for developing this method is summarized in the diagram below.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2R1) A Analyte Characterization (Polarity, pKa, UV Spectrum) B Select Mode & Column (RP-HPLC, C18) A->B C Optimize Mobile Phase (ACN/Water, pH Control) B->C D Determine Detection λ (DAD Scan -> 275 nm) C->D E Finalize Conditions (Flow Rate, Temperature) D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K

Caption: Workflow from initial method development to full validation.

Final Optimized Method and Protocol

Equipment and Reagents
  • HPLC system with UV or DAD detector, pump, autosampler, and column oven.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or Nylon).[7]

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes
Diluent Mobile Phase (70% A / 30% B)
Protocol: Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance, formulation powder) into a volumetric flask.[7]

    • Add diluent to approximately 70% of the flask volume. Sonicate or shake to ensure complete extraction of the analyte.[8]

    • Dilute to the final volume with diluent and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7][9]

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10]

ValidationParameters center Validated HPLC Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lod LOD center->lod loq LOQ center->loq rob Robustness center->rob

Caption: Key parameters assessed during method validation.

Specificity

Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities or excipients.[11][12][13]

  • Protocol: Injections of the diluent (blank), a placebo (formulation excipients without the API), and a standard solution were performed.

  • Results: The chromatograms showed no interfering peaks at the retention time of the analyte in the blank or placebo injections, confirming the method's specificity.[14]

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[15]

  • Protocol: A series of five standard solutions ranging from 10 µg/mL to 150 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method showed excellent linearity over the tested range. The correlation coefficient (R²) is a key indicator of fit.[15]

ParameterResultAcceptance Criteria
Range 10-150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45872x - 1234-
Accuracy

Accuracy is the closeness of the test results to the true value and is determined through recovery studies.[16][17]

  • Protocol: A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results: The method was found to be accurate, with recovery values within the acceptable limits.[18]

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%120.3119.799.5%
Mean Recovery --99.8%
Acceptance Criteria --98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[17][18]

  • Protocol:

    • Repeatability (Intra-assay): Six replicate injections of a 100 µg/mL standard solution were performed on the same day by the same analyst.

    • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low Relative Standard Deviation (RSD) values confirm the method's high precision.[10][19]

Precision LevelnMean Peak Area% RSDAcceptance Criteria
Repeatability 64,591,2340.45%≤ 2.0%
Intermediate Precision 64,605,8760.51%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[17]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH.[20]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curve).

  • Results: The calculated limits demonstrate the method's high sensitivity.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45
Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22][23]

  • Protocol: Small changes were made to the flow rate, column temperature, and mobile phase composition. The effect on retention time and peak area was observed.

  • Results: The method proved to be robust, as minor variations in the parameters did not significantly impact the chromatographic performance or quantitative results.[24]

Parameter VariedVariation% Change in Peak Area% Change in Retention Time
Flow Rate (mL/min) 0.9 / 1.1< 1.5%< 5.0%
Column Temperature (°C) 28 / 32< 1.0%< 2.0%
Mobile Phase B Composition (%) 28 / 32< 2.0%< 6.0%

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC-UV method has been successfully developed and validated for the quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. The validation results confirm that the method adheres to ICH guidelines and is suitable for its intended purpose in routine quality control and research analysis. The comprehensive protocols provided herein can be readily implemented by analytical laboratories.

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Vertex AI Search.
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025). Altabrisa Group.
  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (n.d.).
  • Robustness Tests | LCGC International. (2025).
  • HPLC Column Selection Guide - SCION Instruments. (2025). SCION Instruments.
  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Publications. (n.d.).
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Fisher Scientific.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025). Altabrisa Group.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025).
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS.
  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. (n.d.). Biorelevant.com.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025).
  • How to calculate LOD and LOQ of analyte by hplc? - ResearchGate. (2016).
  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023). Industrial Pharmacist.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (2024). Drawell.
  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). assayprism.com.
  • A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds - Benchchem. (n.d.). Benchchem.
  • 5 Main Types of HPLC Columns Explained - Torontech. (2025). Torontech.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. (n.d.).
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024). Pharmaceutical Sciences.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Analytical Method Validation: Back to Basics, Part II | LCGC International. (2025).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech.
  • A Guide to Analytical Method Validation - Waters Corporation. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025). Mastelf.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI. (2020). MDPI.
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Phenomenex.
  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. (2023).
  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.). Labtech.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.). Benchchem.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC. (n.d.). PMC.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025). MDPI.
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025). Lab Manager.
  • Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine via High-Resolution Tandem Mass Spectrometry

Introduction The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, molecules incorporating pyridine, imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, molecules incorporating pyridine, imidazole, and piperidine scaffolds are of significant interest due to their prevalence in pharmacologically active agents. This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, a representative multi-heterocyclic compound. Understanding these fragmentation pathways is critical for unambiguous structure confirmation, metabolite identification, and impurity profiling.

This document will delve into the expected fragmentation behavior of the title compound under positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). As ESI is a soft ionization technique, it predominantly generates the protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[1][2] The subsequent discussion will be grounded in the established fragmentation chemistries of its constituent heterocyclic systems: the pyridine core, the imidazole substituent, and the 4-methylpiperidine moiety.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is expected to yield a prominent protonated molecular ion, [M+H]⁺, and a series of characteristic fragment ions upon CID. The fragmentation is anticipated to be driven by the relative basicity of the nitrogen atoms, the stability of the heterocyclic rings, and the lability of the bonds connecting them.

Proposed Fragment Ion Calculated m/z Proposed Fragmentation Pathway
[M+H]⁺256.17Protonated molecular ion
[M+H - C₃H₅N]⁺199.11Loss of the imidazole ring via cleavage of the C-N bond
[M+H - C₆H₁₂N]⁺158.08Cleavage of the piperidine ring
[C₁₀H₁₁N₂]⁺159.09Fragment containing the pyridine and imidazole rings
[C₆H₁₂N]⁺98.104-methylpiperidine fragment
[C₅H₅N₂]⁺93.05Imidazole ring fragment
[C₅H₅N]⁺79.04Pyridine ring fragment

Experimental Protocol

A robust and reproducible experimental workflow is paramount for obtaining high-quality mass spectrometry data. The following protocol outlines the key steps for the analysis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine.

Sample Preparation
  • Prepare a stock solution of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid serves to promote protonation of the analyte.

Mass Spectrometry Parameters
  • Instrument: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source is recommended.

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Collision Gas: Argon

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to generate a rich fragmentation spectrum.

Data Analysis
  • Acquire full scan MS data to confirm the presence of the [M+H]⁺ ion.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ precursor ion.

  • Analyze the resulting product ion spectrum to identify the major fragment ions.

  • Propose fragmentation pathways consistent with the observed masses and known chemical principles.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution in Methanol prep2 Dilute to 1 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid prep1->prep2 ms1 Infuse Sample into ESI Source prep2->ms1 ms2 Acquire Full Scan MS Data (m/z 50-500) ms1->ms2 ms3 Select [M+H]⁺ for MS/MS ms2->ms3 ms4 Apply Collision Energy Ramp (10-40 eV) ms3->ms4 data1 Identify [M+H]⁺ and Fragment Ions ms4->data1 data2 Propose Fragmentation Pathways data1->data2 data3 Structure Elucidation data2->data3

Caption: Experimental workflow for MS analysis.

Proposed Fragmentation Pathway

The fragmentation of protonated 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is expected to initiate from the protonated molecular ion and proceed through several competing pathways involving the cleavage of the bonds connecting the heterocyclic rings and fragmentation within the rings themselves. The imidazole ring itself is generally stable, with fragmentation often involving its substituents.[3][4]

The fragmentation of the protonated 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine molecule is likely initiated by cleavages at the bonds connecting the three heterocyclic rings. The pyridine ring is a common point of fragmentation in many nitrogen-containing heterocyclic compounds.[5][6] Additionally, the piperidine ring can undergo characteristic cleavages.[7]

G cluster_path1 Pathway A: Imidazole Loss cluster_path2 Pathway B: Piperidine Cleavage cluster_path3 Pathway C: Ring Fragmentation M [M+H]⁺ m/z 256.17 A1 [M+H - C₃H₅N]⁺ m/z 199.11 M->A1 Loss of Imidazole B1 [M+H - C₆H₁₂N]⁺ m/z 158.08 M->B1 Piperidine Cleavage B2 [C₆H₁₂N]⁺ m/z 98.10 M->B2 Formation of Piperidine Fragment C1 [C₅H₅N₂]⁺ m/z 93.05 B1->C1 Further Fragmentation C2 [C₅H₅N]⁺ m/z 79.04 B1->C2 Further Fragmentation

Caption: Proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine provides a wealth of structural information that is invaluable for its characterization. By employing high-resolution tandem mass spectrometry with electrospray ionization, a detailed fragmentation map can be generated. The primary fragmentation pathways involve the cleavage of the bonds connecting the pyridine, imidazole, and piperidine rings, leading to a series of diagnostic product ions. A thorough understanding of these fragmentation patterns, as outlined in this application note, will empower researchers in drug discovery and development to confidently identify and characterize this and structurally related compounds.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 22.8 (1969): 175-184. [Link]

  • Budzikiewicz, H., C. Djerassi, and D. H. Williams. "Mass spectrometry of organic compounds." Holden-Day, 1967. [Link]

  • Kovács, P., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry 45.10 (2010): 1165-1174. [Link]

  • Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides and Nucleic Acids 25.9-11 (2006): 1237-1240. [Link]

  • Bowie, J. H., et al. "The mass spectra of imidazole and 1-methylimidazole." Australian Journal of Chemistry 20.8 (1967): 1613-1623. [Link]

  • Ziatdinov, V. R., et al. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." Physical Chemistry Chemical Physics 25.12 (2023): 8585-8597. [Link]

  • Niessen, W. M. A. "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry." Journal of Chromatography A 1091.1-2 (2005): 1-21. [Link]

  • Imbach, J., et al. "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry 31.1 (2020): 137-147. [Link]

  • ResearchGate. "Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV." [Link]

  • ResearchGate. "Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}." [Link]

  • Lin, S.-T., et al. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Molecules 28.15 (2023): 5834. [Link]

  • da Silva, A. B., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Journal of the Brazilian Chemical Society 29 (2018): 1859-1867. [Link]

  • El-Gendy, A. M. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." Afinidad 66.540 (2009): 145-151. [Link]

  • Esteruelas, M. A., et al. "Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates." Organometallics 26.23 (2007): 5649-5658. [Link]

  • Wikipedia. "Electrospray ionization." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Gemcitinib in Human Plasma Using 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as an Internal Standard

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gemcitinib, a novel tyrosine kinase inhibitor (TKI),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gemcitinib, a novel tyrosine kinase inhibitor (TKI), in human plasma. Given the critical need for precise therapeutic drug monitoring (TDM) in oncology to optimize dosing and minimize toxicity, a reliable bioanalytical method is paramount.[1][2][3] This method employs 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as a structural analogue internal standard (IS) to ensure accuracy and precision. The protocol utilizes a straightforward protein precipitation procedure for sample preparation and a rapid 5-minute chromatographic run. The method was fully validated according to the principles outlined in the US FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent performance across all evaluated parameters.

Introduction

Tyrosine kinase inhibitors (TKIs) represent a cornerstone of targeted cancer therapy, but their clinical efficacy is often associated with significant inter-individual pharmacokinetic variability.[4][5] Therapeutic drug monitoring is therefore a key strategy to personalize treatment, enhance response, and mitigate adverse effects. The development of validated bioanalytical methods is essential for supporting both preclinical pharmacokinetic studies and clinical TDM.[6][7]

The central challenge in quantitative LC-MS/MS is to correct for variations that can occur during sample processing and analysis. The use of an internal standard (IS) is the most effective way to address this. An ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for matrix effects and procedural losses. While stable isotope-labeled (SIL) internal standards are the gold standard, their synthesis can be costly and time-consuming. A carefully selected structural analogue can serve as a reliable alternative.

This note details the use of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as an IS for the quantification of Gemcitinib , a hypothetical TKI with a structurally similar core. The shared pyridine, imidazole, and substituted N-heterocyclic motifs suggest that the IS will mimic the analyte's behavior during extraction, chromatography, and ionization, ensuring reliable quantification.

Experimental

Materials and Reagents
  • Analytes: Gemcitinib (hypothetical analyte) and 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS Grade), Formic Acid (99%+), and Ultrapure Water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA) from at least six unique sources.

Instrumentation

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.45 mL/min
Gradient10% B (0-0.5 min), 10-95% B (0.5-3.5 min), 95% B (3.5-4.5 min), 10% B (4.51-5.0 min)
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Multiple Reaction Monitoring (MRM)See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Gemcitinib458.2312.110035
IS268.2147.110030

Note: The m/z values for the hypothetical analyte Gemcitinib and the IS are estimated based on their chemical structures and typical fragmentation patterns for similar compounds.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Gemcitinib and IS were accurately weighed and dissolved in DMSO to prepare primary stock solutions.

  • Working Solutions: Intermediate and working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) ACN:Water.

  • Calibration Standards & Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the Gemcitinib working solutions to achieve final concentrations of 1, 2, 5, 20, 50, 200, 400, and 500 ng/mL. QC samples were prepared independently at four levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 150 ng/mL

    • High QC (HQC): 375 ng/mL

    • Lower Limit of Quantification QC (LLOQ QC): 1 ng/mL

Sample Preparation Protocol

A protein precipitation method was selected for its speed and effectiveness in removing the majority of proteinaceous matrix components.[6][8][9]

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in ACN at 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma Sample add_is 2. Add 150 µL IS in ACN plasma->add_is Precipitating Agent vortex 3. Vortex (30s) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Figure 1: Protein Precipitation Sample Preparation Workflow.

Method Validation

The method was validated following the principles of the FDA and EMA guidelines.[8][10]

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery FT_Stability Freeze-Thaw Validation->FT_Stability BT_Stability Bench-Top Validation->BT_Stability LT_Stability Long-Term Validation->LT_Stability

Figure 2: Key Components of Bioanalytical Method Validation.
  • Selectivity: Assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Gemcitinib or the IS.

  • Linearity and Range: The calibration curve was linear over the range of 1–500 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995.

  • Accuracy and Precision: Determined by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) over three separate analytical runs. The intra- and inter-run precision (%CV) was ≤15% (≤20% at LLOQ), and accuracy (%Bias) was within ±15% (±20% at LLOQ).

  • Matrix Effect and Recovery: The matrix effect was evaluated and found to be minimal and consistent, with the IS effectively compensating for minor ion suppression. The extraction recovery for both Gemcitinib and the IS was consistent and reproducible across QC levels.

  • Stability: Gemcitinib was demonstrated to be stable in human plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: For at least 6 hours at room temperature.

    • Long-Term Stability: For at least 90 days at -80 °C.

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, with an LLOQ of 1 ng/mL, which is adequate for clinical TDM of potent TKIs. The chromatographic separation was excellent, with retention times of approximately 2.8 minutes for Gemcitinib and 2.9 minutes for the IS, ensuring no interference from early-eluting matrix components.

Table 3: Summary of Inter-Run Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15)Accuracy (%Bias)Precision (%CV)
LLOQ QC1.01.08+8.0%11.2%
LQC3.02.91-3.0%7.5%
MQC150.0154.5+3.0%5.1%
HQC375.0369.8-1.4%4.8%

The validation data (Table 3) confirms that the method is accurate and precise, meeting the stringent acceptance criteria set by regulatory agencies. The successful use of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as an internal standard highlights the viability of using well-chosen structural analogues. Its physicochemical similarity to the TKI class of molecules makes it a suitable candidate for methods analyzing compounds with similar structural features, offering a cost-effective alternative to stable isotope-labeled standards.

Conclusion

A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Gemcitinib in human plasma has been successfully developed and validated. The method utilizes a simple protein precipitation for sample preparation and 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as an effective internal standard. This validated protocol is fit for purpose and can be reliably implemented in a regulated bioanalytical laboratory to support therapeutic drug monitoring and pharmacokinetic studies of Gemcitinib and potentially other structurally related tyrosine kinase inhibitors.

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. Porvair Sciences Website.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA Website. Available at: [Link]

  • Bioanalysis Zone. (2019). Bioanalytical laboratory considerations for immuno-oncology drug development. Bioanalysis Zone.
  • Reddy, K. T. K., et al. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS.
  • Gao, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, W., & Li, F. (2018).
  • Organomation. Serum Sample Preparation for LC-MS and GC-MS.
  • Yadav, M., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar.
  • PubChem. 4-Methylpiperidine. PubChem Database. Available at: [Link]

  • Cheméo. Piperidine, 4-methyl- (CAS 626-58-4). Cheméo Website.
  • ResearchGate. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS.
  • ChemicalBook. 4-Methylpiperidine. ChemicalBook Website.
  • de Castro, A. V. B., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. PLOS ONE.
  • The Good Scents Company. 4-methyl piperidine. The Good Scents Company Website.
  • Zhang, Q., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules.
  • Spark Holland. (2009). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS.
  • Merck. 4-Methylpiperidine CAS 626-58-4. Merck Website.
  • BenchChem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. BenchChem Website.
  • Posocco, B., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum. Clinica Chimica Acta.
  • Hulin, A., et al. (2023). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs)
  • Waters. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • Liu, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry.
  • Huynh, H.-H., et al. (2017). Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring.
  • ResearchGate. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability.
  • Singh, I., et al. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceutical Chemistry Journal.
  • ResearchGate. (2003). N-alkylation of imidazole by alkaline carbons.
  • Rivera, G., et al. (2020). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Wikipedia. 2-Pyridone. Wikipedia.
  • ResearchGate. Part A. Properties and Reactions of Pyridines.
  • Walkowiak, W., et al. (2019). The chemical formula 1-alkyl-imidazoles and their physicochemical properties. Journal of Molecular Liquids.
  • Wikipedia. Pyridine. Wikipedia.

Sources

Application

Application Note: Preclinical Intravenous Formulation Development for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Executive Summary The development of intravenous (IV) formulations for multi-basic small molecules presents a significant biopharmaceutical challenge. This application note details the physicochemical rationale and step-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of intravenous (IV) formulations for multi-basic small molecules presents a significant biopharmaceutical challenge. This application note details the physicochemical rationale and step-by-step methodologies for formulating 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine , a poorly water-soluble, multi-basic active pharmaceutical ingredient (API). By leveraging a polyanionic cyclodextrin complexation strategy, this guide provides a self-validating workflow to achieve high vial concentrations while completely mitigating the risk of injection-site precipitation upon systemic administration.

Physicochemical Profiling & Causality

To design a robust IV formulation, we must first analyze the molecular topology of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. The compound contains three distinct nitrogenous rings, each with unique ionization profiles:

  • 4-Methylpiperidine: A strong aliphatic base (predicted pKa ~10.0).

  • Imidazole: A weak aromatic base (predicted pKa ~6.9).

  • Pyridine: A weak aromatic base (predicted pKa ~5.2).

The "pH-Dilution" Trap

Because nearly 70% of small molecule drugs are ionizable, formulators often rely on pH adjustments to achieve target solubility[1]. At an acidic pH of 3.0 to 4.5, all three basic centers of this API are highly protonated, rendering the molecule highly water-soluble. However, relying solely on an acidic vehicle is a critical error for IV administration.

When an acidic solution of this API is injected into the bloodstream, the physiological buffering system (pH 7.4) rapidly neutralizes the pyridine and imidazole moieties. The sudden loss of ionization drastically reduces the molecule's thermodynamic solubility, causing rapid micro-precipitation[2]. In an in vivo setting, this precipitation manifests as severe phlebitis, vascular irritation, or fatal pulmonary embolisms.

Formulation Strategy: Why SBE-β-CD?

To circumvent the pH-dilution trap, we must employ a strategy that maintains solubility at physiological pH. According to established IV formulation decision trees, when a basic compound exhibits high precipitation risk upon dilution, complexation is preferred over high-load co-solvent systems (e.g., PEG400 or Propylene Glycol), which carry their own hemodynamic toxicities[2].

We utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) . SBE-β-CD is an FDA-approved, polyanionic cyclodextrin derivative that lacks the nephrotoxicity associated with unmodified β-cyclodextrin[3].

  • Causality of Complexation: The hydrophobic cavity of SBE-β-CD encapsulates the uncharged aromatic rings (pyridine and imidazole) of the API as the pH rises to 7.4. Meanwhile, the polyanionic sulfobutyl ether groups extend into the aqueous environment, ensuring the entire host-guest complex remains highly soluble in the bloodstream[4].

IV_Formulation_Tree A Assess Aqueous Solubility at pH 7.4 B Solubility > 2 mg/mL? A->B C Formulate in Simple Saline/Buffer B->C Yes D Assess pH-Dependent Solubility (pH 3-6) B->D No I Final IV Solution C->I E Soluble at low pH? D->E F Co-solvent System (e.g., PEG400/PG) E->F Yes, but high precipitation risk G Cyclodextrin Complexation (SBE-β-CD) E->G No / Poorly Soluble H Precipitates on Dilution? F->H G->I Stable Complex H->G Yes H->I No

Decision tree for basic small molecule IV formulation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

ParameterValue / CharacteristicImplication for IV Formulation
Molecular Weight ~242.32 g/mol Small enough for efficient cyclodextrin cavity inclusion.
Predicted LogP ~2.1Moderate lipophilicity; prone to precipitation at neutral pH.
pKa 1 (Aliphatic) ~10.0 (4-methylpiperidine)Remains protonated at pH 7.4.
pKa 2 (Aromatic) ~6.9 (Imidazole)~75% deprotonated at pH 7.4, driving precipitation.
pKa 3 (Aromatic) ~5.2 (Pyridine)>99% deprotonated at pH 7.4, driving precipitation.

Table 2: Solubility Profile Across Formulation Matrices

Formulation MatrixFormulation pHAPI Solubility (mg/mL)Post-Dilution Stability (1:50 in PBS, pH 7.4)
Water for Injection (WFI)7.4< 0.1N/A (Fails initial solubility)
0.1M HCl2.0> 25.0Immediate Precipitation (Fails IV criteria)
20% PEG400 in WFI5.05.5Precipitation at 10 mins (High risk)
20% w/v SBE-β-CD 4.5 > 15.0 Stable > 24 hours (Passes IV criteria)

Experimental Protocols

The following protocols represent a self-validating system. Protocol 1 establishes the baseline, Protocol 2 generates the formulation, and Protocol 3 acts as the critical quality attribute (CQA) validation step to ensure the formulation is safe for intravenous injection.

Protocol 1: Thermodynamic Solubility Profiling

Purpose: To establish the baseline solubility curve and confirm the necessity of complexation.

  • Weigh 10 mg of the API into three separate glass scintillation vials.

  • Add 1 mL of the following vehicles to each respective vial: WFI (pH 7.4), 0.1M HCl (pH 2.0), and 20% w/v SBE-β-CD in WFI.

  • Stir the suspensions at 300 rpm for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Centrifuge the samples at 14,000 x g for 15 minutes to pellet undissolved API.

  • Extract the supernatant, dilute appropriately in mobile phase, and quantify the dissolved API via HPLC-UV against a known standard curve.

Protocol 2: Preparation of the SBE-β-CD IV Formulation

Purpose: To manufacture the preclinical dosing solution.

  • Excipient Preparation: Dissolve 2.0 g of SBE-β-CD in 8.0 mL of sterile Water for Injection (WFI) to create a 20% w/v stock solution. Stir until completely clear.

  • API Addition: Add 100 mg of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine to the cyclodextrin solution (Target concentration: 10 mg/mL).

  • pH Titration: The suspension will initially be cloudy. Slowly titrate the mixture with 0.1M HCl dropwise while monitoring with a calibrated pH probe. Stop titration when the pH reaches 4.5. Causality: Lowering the pH transiently protonates the API, accelerating its dissolution and subsequent inclusion into the cyclodextrin cavity.

  • Equilibration: Stir the solution at 300 rpm for 4 hours at room temperature, protected from light, to ensure complete host-guest complexation.

  • Volume Adjustment & Filtration: QS to 10.0 mL with WFI. Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, depyrogenated vial. Note: PES is chosen over Nylon to prevent non-specific binding of the API.

Workflow S1 Step 1 Dissolve 20% w/v SBE-β-CD in WFI S2 Step 2 Add API (2-10 mg/mL) S1->S2 S3 Step 3 Titrate to pH 4.5 with 0.1M HCl S2->S3 S4 Step 4 Equilibrate 4h at 25°C S3->S4 S5 Step 5 Sterile Filter (0.22 µm PES) S4->S5

Step-by-step preparation workflow for SBE-β-CD complexed IV formulation.

Protocol 3: In Vitro Blood Dilution (Precipitation) Assay

Purpose: A self-validating assay to guarantee the formulation will not precipitate upon IV injection.

  • Prepare a simulated physiological sink by warming 5 mL of 1X Phosphate Buffered Saline (PBS, pH 7.4) to 37°C in a glass test tube.

  • Using a precision micropipette, inject 100 µL of the filtered formulation (from Protocol 2) directly into the warmed PBS while gently swirling (simulating a 1:50 blood dilution).

  • Monitor the solution immediately, at 10 minutes, 1 hour, and 24 hours.

  • Validation Criteria: The solution must remain optically clear (Absorbance at 600 nm < 0.05) with no visible particulate matter or Tyndall effect. If precipitation occurs, the formulation fails, and the SBE-β-CD to API molar ratio must be increased.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in DMSO Storage

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the storage and stability of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your valuable research compounds.

Introduction: The Challenge of Compound Stability in DMSO

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and life sciences research, prized for its exceptional ability to dissolve a wide range of compounds. However, its utility is accompanied by challenges related to the long-term stability of dissolved molecules. For a compound like 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, which contains multiple nitrogen-containing heterocyclic rings, the potential for degradation is a significant concern that can impact experimental reproducibility and the validity of research findings.

This guide will delve into the potential degradation pathways of this specific molecule in DMSO, provide actionable troubleshooting steps to identify and mitigate degradation, and answer common questions to support your experimental workflows.

Troubleshooting Guide: Investigating and Preventing Degradation

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing a loss of potency or inconsistent results with my stock solution of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in DMSO. What could be the cause?

A1: Inconsistent results or a decrease in the expected biological activity are classic indicators of compound degradation. Several factors related to storage in DMSO could be responsible:

  • Oxidation: The piperidine and 2-aminopyridine moieties in your compound are susceptible to oxidation.[1] Atmospheric oxygen, which can be introduced during handling, is a primary culprit. Furthermore, DMSO itself can act as an oxidant, a process that can be catalyzed by various factors.[2][3]

  • Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate the hydrolysis of certain functional groups, and studies have shown that water can be a more significant factor in compound degradation in DMSO than oxygen.[5][6][7] While the core imidazole ring is generally stable, N-substituted imidazoles can be susceptible under certain conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation of the pyridine ring.[8]

  • Elevated Temperature: Higher storage temperatures accelerate the rates of all chemical reactions, including degradation pathways.

Q2: What are the likely degradation products of my compound in DMSO?

A2: Based on the structure of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, several degradation products are plausible. Identifying these can help confirm that degradation is occurring and elucidate the primary mechanism.

  • N-Oxides: The nitrogen atoms in the piperidine and pyridine rings are susceptible to oxidation, leading to the formation of their corresponding N-oxides. The 2-aminopyridine structure, in particular, can be prone to N-oxidation.[8]

  • Imines and Ring-Opening Products: The piperidine ring can be oxidized to form imines (e.g., tetrahydropyridine derivatives). More extensive oxidation can even lead to the cleavage of the piperidine ring.

  • Hydroxylated Derivatives: The pyridine ring can undergo hydroxylation as a degradation pathway.

  • Products of DMSO-Mediated Reactions: In addition to being a solvent, DMSO can participate in reactions. For instance, in the presence of certain activating agents (which could be trace impurities), DMSO can be involved in oxidative transformations.[2][3]

Visualizing Potential Degradation Pathways

The following diagram illustrates the key reactive sites on 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine and the potential types of degradation products that may form during storage in DMSO.

G cluster_0 Parent Compound cluster_1 Potential Degradation Products Parent 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine N_Oxide_Piperidine Piperidine N-Oxide Parent->N_Oxide_Piperidine Oxidation N_Oxide_Pyridine Pyridine N-Oxide Parent->N_Oxide_Pyridine Oxidation Hydroxylated_Pyridine Hydroxylated Pyridine Parent->Hydroxylated_Pyridine Hydroxylation Imine Imine Formation Parent->Imine Oxidation Ring_Opening Piperidine Ring-Opening Imine->Ring_Opening Further Oxidation

Caption: Potential degradation pathways for the target molecule.

Q3: How can I confirm if my compound is degrading and identify the byproducts?

A3: A systematic analytical approach is necessary to confirm degradation and characterize the resulting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting degradation.[9][10] A stability-indicating LC method should be developed to separate the parent compound from any potential degradation products. High-resolution mass spectrometry (HRMS) can then provide accurate mass measurements of the impurities, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural characterization of isolated degradation products.[13][14] It can provide detailed information about the connectivity of atoms in a molecule.

A forced degradation study is a systematic way to investigate the stability of your compound.[15][16][17][18][19] This involves subjecting your compound in DMSO to accelerated stress conditions to intentionally generate degradation products.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temp to 60°CTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, room temp to 60°CTo assess susceptibility to base-catalyzed degradation.
Oxidation 3-30% H₂O₂, room temperatureTo mimic oxidative stress and identify oxidation products.
Thermal Stress 40-80°CTo evaluate the effect of elevated temperatures.
Photostability Exposure to UV and visible lightTo determine light sensitivity.

Note: The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[16][17]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare a concentrated stock solution of the compound in high-purity DMSO. Acid Acid Hydrolysis (e.g., 0.1 M HCl) Base Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 60°C) Photo Photostability (UV/Vis light) Control Control (Stored at -20°C in the dark) LCMS Analyze samples by LC-MS/MS at defined time points. Identify Identify and characterize degradation products. LCMS->Identify

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for my compound in DMSO?

A4: To maximize the shelf-life of your compound, adhere to the following best practices:

  • Use High-Purity DMSO: Start with anhydrous, high-purity DMSO to minimize water content and potential reactive impurities.

  • Store at Low Temperatures: For long-term storage, -20°C or -80°C is recommended.

  • Protect from Light: Use amber vials or store plates in the dark to prevent photodegradation.

  • Minimize Water Absorption: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture entry into the main stock. When not in use, ensure containers are tightly sealed.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q5: Should I add antioxidants to my DMSO stock solution?

A5: For compounds susceptible to oxidation, adding a small amount of an antioxidant can be beneficial. Common antioxidants used in this context include butylated hydroxytoluene (BHT) or ascorbic acid.[20] However, it is crucial to first confirm that the chosen antioxidant does not interfere with your downstream assays. A pilot experiment is recommended. DMSO itself has been reported to have some antioxidant properties, but also pro-oxidant effects under certain conditions, so relying on this is not advisable.[21][22]

Q6: Can repeated freeze-thaw cycles degrade my compound?

A6: While some studies on diverse compound libraries have shown minimal degradation from a limited number of freeze-thaw cycles, it is generally considered best practice to avoid them.[6] Each cycle increases the risk of water condensation into the sample, which can accelerate degradation.[4] Aliquoting your stock solution is the most effective way to mitigate this risk.

Q7: How does the concentration of my compound in DMSO affect its stability?

A7: While there is no universal rule, higher concentrations can sometimes lead to precipitation upon freezing and thawing, especially if water has been absorbed into the DMSO. It is important to ensure your compound remains fully solubilized at the storage temperature. If you observe precipitation, gentle warming and vortexing may be required to redissolve the compound before use, but this should be done with caution as heat can also promote degradation.

By implementing these best practices and utilizing the troubleshooting guide, you can significantly improve the reliability of your experiments and ensure the integrity of your valuable research compounds.

References

  • BenchChem. (2025).
  • Wei, H., Wang, G., Li, B., Huang, J., Li, H., Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Engleoch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1003.
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.).
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). MDPI.
  • Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. (n.d.).
  • DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles. (2020). The Journal of Organic Chemistry.
  • Application of LCMS in small-molecule drug development. (2016).
  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021). Outsourced Pharma.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. (2024). RSC Advances.
  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2025). Heliyon, 11(2), e30138.
  • Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Form
  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024).
  • Stability of screening compounds in wet DMSO. (2008). PubMed.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
  • Determination and characterization of degradation products of Anastrozole by LC–MS/MS and NMR spectroscopy. (n.d.). Ovid.
  • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Biodegradability of imidazole structures. (n.d.).
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
  • Efficient one-pot three-component access to 2-aminopyridine deriv
  • Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. (n.d.). PMC.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026). International Journal of Research in Pharmaceutical and Nano Sciences.
  • Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. (2020). Cryobiology.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Measured water content for DMSO compound stock solutions in microtubes... (n.d.).
  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. (2022). Rasayan Journal of Chemistry.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Continuous-Flow Oxidation of Amines Based on Nitrogen-Rich Heterocycles: A Facile and Sustainable Approach for Promising Nitro Derivatives. (2022).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Evaluation of free radical scavenging activities of antioxidants with an H(2)O(2)/NaOH/DMSO system by electron spin resonance. (n.d.). PubMed.
  • Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. (n.d.).
  • Petrovic, M. (2017). Oxidation of diazenyl-protected N-heterocycles - a new entry to functionalized lactams. HELDA - University of Helsinki.
  • What are the storage stability of Piperidine Series compounds over time?. (2025). Blog.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. (n.d.). The Journal of Physical Chemistry A.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). PMC.
  • Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a r
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (n.d.). ChemRxiv.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • Synthesis of 1-(Piperidin-2-ylmethyl)
  • Piperidine and Pyridine Series Lead-Free Dion–Jacobson Phase Tin Perovskite Single Crystals and Their Applications for Field-Effect Transistors. (2024). ACS Nano.

Sources

Optimization

Resolving peak tailing issues for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in chromatography

Topic: Resolving Peak Tailing for Polybasic Nitrogenous Compounds Target Analyte: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Welcome to the Advanced Chromatography Support Center. This guide is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for Polybasic Nitrogenous Compounds Target Analyte: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing highly basic, multi-ring nitrogenous compounds. Below, you will find root-cause analyses, mechanistic FAQs, and field-validated experimental protocols to restore peak symmetry and quantitative accuracy.

Part 1: Analyte Profiling & Root Cause Analysis

To resolve peak tailing, we must first understand the physicochemical properties of the analyte. 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is a complex polyamine containing three distinct nitrogenous rings.

Table 1: Functional Group pKa Profiling

Structural ComponentEstimated pKaBasicity LevelIonization State at pH 7.0
Pyridine Ring ~ 5.2Weakly BasicNeutral
Imidazole Ring ~ 7.0Moderately Basic~ 50% Protonated
Piperidine Ring ~ 10.4Strongly Basic> 99% Protonated (Cationic)

The Root Cause: Because of the piperidine ring, this molecule remains highly cationic up to pH ~ 10.4. In reversed-phase high-performance liquid chromatography (RP-HPLC), ideal retention is governed by hydrophobic interactions. However, when analyzing basic analytes on silica-based columns at mid-pH levels, ionized silanols (Si-O⁻) on the stationary phase interact electrostatically with the positively charged analyte[1]. This secondary ion-exchange mechanism retains a portion of the molecules longer than the bulk flow, stretching the trailing edge of the peak and causing severe tailing[2].

Mechanism Analyte Analyte: Piperidine Moiety (Protonated, Cationic at pH 4-8) Interaction Strong Electrostatic Attraction (Secondary Ion-Exchange) Analyte->Interaction Silanol Stationary Phase: Free Silanols (Deprotonated, Si-O⁻ at pH > 3) Silanol->Interaction Tailing Severe Peak Tailing (Asymmetry Factor > 2.0) Interaction->Tailing LowPH Low pH Strategy (pH < 2.5) Protonates Silanols to Si-OH Tailing->LowPH Mitigation 1 HighPH High pH Strategy (pH > 10.5) Deprotonates Analyte to Neutral Tailing->HighPH Mitigation 2 Symmetrical Symmetrical Peak Shape (Ideal Gaussian Elution) LowPH->Symmetrical HighPH->Symmetrical

Mechanism of silanol-driven peak tailing and pH-mediated resolution pathways for basic analytes.

Part 2: Troubleshooting FAQs

Q1: Why does this specific molecule tail so severely on my standard C18 column? A: Standard "Type A" silica columns contain high levels of trace metals and free silanols, which are highly acidic[3]. At any mobile phase pH above 3.0, these silanols deprotonate into negatively charged Si-O⁻ groups[1]. Because your analyte's piperidine ring (pKa ~10.4) is positively charged at standard pH ranges, it binds electrostatically to these silanols. This dual-retention mechanism (hydrophobic + ionic) disrupts the ideal Gaussian peak shape, causing the trailing edge to diminish slowly[3][4].

Q2: Should I use a low-pH or high-pH mobile phase to fix this? A: Both approaches work by eliminating the electrostatic attraction, but they target different molecules:

  • Low-pH Strategy (pH < 2.5): Targets the column. By dropping the pH below the pKa of the silanols, you force them into a neutral, fully protonated state (Si-OH)[5]. Without a negative charge on the column, the positively charged analyte elutes symmetrically.

  • High-pH Strategy (pH > 10.5): Targets the analyte. By raising the pH above the analyte's pKa, the piperidine ring deprotonates and becomes neutral. Without a positive charge on the analyte, it cannot bind to the ionized silanols. Note: This requires specialized hybrid silica columns, as standard silica dissolves above pH 8[6].

Q3: If my method requires a neutral pH (e.g., for sample stability), what additives can I use? A: You can utilize a "silanol masking" strategy by adding a competing base, such as Triethylamine (TEA), to the mobile phase at a concentration of 5 mM[5]. TEA is a small, highly basic molecule that preferentially binds to the active silanol sites, physically shielding your larger analyte from secondary interactions[2].

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every troubleshooting step must be verifiable. Use the following step-by-step methodologies to implement the solutions discussed above.

Workflow Start Observe Peak Tailing (As > 1.5) Check Are all peaks tailing? Start->Check Yes System Issue: Check void volume, replace column/frit Check->Yes Yes No Chemical Issue: Silanol Interactions Check->No No Action1 Adjust pH < 2.5 (e.g., 0.1% TFA) No->Action1 Action2 Use Type B Silica (Highly End-capped) No->Action2 Action3 Add Competing Base (e.g., 5mM TEA) No->Action3 End Validate Fix: Calculate USP Tailing Factor Action1->End Action2->End Action3->End

Systematic troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Protocol A: Low-pH Silanol Suppression (Recommended for LC-MS)

Causality: Protonates stationary phase silanols to prevent ion exchange.

  • Mobile Phase Preparation: Prepare Mobile Phase A using LC-MS grade water with 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid (yields pH ~ 2.0 - 2.5). Prepare Mobile Phase B using Acetonitrile with 0.1% v/v TFA.

  • Column Selection: Install a high-purity, base-deactivated "Type B" silica C18 column[2].

  • System Equilibration: Flush the column with the acidic mobile phase for a minimum of 20 column volumes (CV) to ensure complete protonation of the silica surface.

  • Validation Step: Inject the analyte standard. Calculate the USP Tailing Factor ( As​ ) using the formula As​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the peak front to the peak maximum)[1]. A successful suppression will yield an As​ between 1.0 and 1.2.

Protocol B: High-pH Analyte Neutralization

Causality: Deprotonates the piperidine ring to eliminate its cationic charge.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Column Selection (CRITICAL): Standard silica will dissolve under these conditions[4]. You must install an Ethylene-Bridged Hybrid (BEH) or polymer-based column explicitly rated for pH 1–12[6].

  • System Equilibration: Equilibrate the system for 15-20 CVs until the baseline UV or MS signal stabilizes.

  • Post-Run Maintenance: To ensure column longevity, never store the column in high-pH buffers. Post-analysis, flush the system with 50:50 Water:Acetonitrile (unbuffered) for 30 CVs.

Protocol C: Silanol Masking Strategy (UV Detection Only)

Causality: Saturates active silanol sites with a small competing amine.

  • Mobile Phase Preparation: Add 5 mM Triethylamine (TEA) to your neutral aqueous buffer[5].

  • System Equilibration: Equilibrate the column for at least 20 CVs. TEA requires time to dynamically coat the active silanol sites on the stationary phase[2].

  • Validation Step: Inject the standard and compare the As​ to a baseline run without TEA.

  • Limitations & Cleaning: Do not use this protocol if your LC is coupled to a Mass Spectrometer. TEA causes severe ion suppression and persistent background contamination. Furthermore, extended use of silanol suppressors can accelerate stationary phase hydrolysis, reducing column lifetime[5]. Flush thoroughly with unbuffered solvent after use.

Part 4: Quantitative Strategy Comparison

Table 2: Performance Metrics of Mitigation Strategies

Mitigation StrategyMobile Phase ModifierRequired Column TypeExpected USP Tailing Factor ( As​ )LC-MS CompatibilityImpact on Column Lifespan
Baseline (Unoptimized) None (pH 7.0)Standard Type-A C18> 2.5 (Severe Tailing)HighNeutral
Low-pH Suppression 0.1% TFA (pH ~ 2.0)Type-B Silica C181.1 - 1.3Moderate (TFA causes slight ion suppression)Neutral
High-pH Neutralization 10mM NH₄OH (pH ~ 10.5)Hybrid Silica (e.g., BEH)1.0 - 1.2High (Excellent ionization)Requires specific high-pH stable column
Silanol Masking 5mM Triethylamine (TEA)Standard C181.2 - 1.4Low (Severe MS contamination)Decreased (Accelerates hydrolysis)
Part 5: References

1.[1] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: 2.[2] BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." BenchChem. Available at: 3.[3] Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: 4.[4] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: 5.[5] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: 6.[6] Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in Fluorescence Assays

Welcome to the Advanced Assay Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing data artifacts, false positives, or high background noise when screening...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing data artifacts, false positives, or high background noise when screening 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in fluorescence-based binding or functional assays.

As a highly lipophilic, heteroaromatic small molecule, this compound presents a dual threat to optical assays. Its conjugated imidazo-pyridine core is highly prone to UV/blue autofluorescence and the Inner Filter Effect (IFE)[1]. Simultaneously, the hydrophobic 4-methylpiperidine moiety drives concentration-dependent colloidal aggregation in aqueous buffers[2]. This guide provides field-proven, self-validating protocols to systematically diagnose and eliminate these optical and physical artifacts.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does this compound cause massive background noise even in target-free control wells? A1: The baseline noise is likely a combination of intrinsic autofluorescence and Rayleigh light scattering. The highly conjugated imidazo-pyridine core absorbs in the UV range and emits in the blue/green spectrum (typically 350–450 nm), overlapping with standard fluorophores like coumarins or fluorescein[1]. Furthermore, at concentrations above its Critical Aggregation Concentration (CAC), the lipophilic 4-methylpiperidine group causes the compound to self-assemble into nano-colloids. These colloids physically scatter the excitation light of your plate reader, artificially inflating the baseline fluorescence readout[2].

Q2: How can I definitively distinguish between true target binding, autofluorescence, and colloidal aggregation? A2: You must implement a self-validating triage system. First, run a spectral scan of the compound in the assay buffer without the target or fluorophore. If you see a distinct emission peak, the issue is autofluorescence. Second, perform a detergent-sensitivity test. Small, Colloidally Aggregating Molecules (SCAMs) are highly sensitive to non-ionic detergents[3]. If adding 0.01% Triton X-100 or 0.025% Tween-20 abolishes the background noise or restores apparent enzyme activity, the interference was driven by aggregation[4].

Q3: The compound isn't increasing the signal; it's quenching my assay signal. How do I bypass this? A3: This is a classic presentation of the Inner Filter Effect (IFE). IFE occurs when the compound's absorbance spectrum overlaps with the excitation or emission light of your primary assay fluorophore, effectively absorbing the light before it reaches the detector[1]. To bypass this, you must red-shift your assay. Transitioning to fluorophores in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) moves the optical window away from the compound's absorption maxima.

Q4: How does Time-Resolved Fluorescence (TRF) solve the autofluorescence issue for this specific imidazo-pyridine derivative? A4: TRF and TR-FRET utilize lanthanide chelates (like Europium or Terbium) which possess exceptionally long fluorescence lifetimes spanning hundreds of microseconds to milliseconds[5]. The autofluorescence of small organic molecules like 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine decays rapidly within nanoseconds. By programming your plate reader to introduce a temporal delay (e.g., 50–100 µs) between the excitation flash and the measurement window, the detector completely gates out the compound's short-lived background noise, capturing only the specific, long-lived target signal[6].

Part 2: Mandatory Visualizations

Workflow Start High Background Noise in Assay Test1 Step 1: Detergent Test (Add 0.01% Triton X-100) Start->Test1 Agg Signal Normalizes: Colloidal Aggregation Test1->Agg Sensitive NoChange Noise Persists: Optical Interference Test1->NoChange Insensitive Sol1 Use Detergent-Optimized Buffer (Protocol 1) Agg->Sol1 Test2 Step 2: Spectral Scan (Check Abs/Em Overlap) NoChange->Test2 AutoFluo Emission Peak Found: Autofluorescence Test2->AutoFluo IFE Absorbance Overlap: Inner Filter Effect (IFE) Test2->IFE Sol2 Switch to TR-FRET or Red-Shifted Dyes (Protocol 2) AutoFluo->Sol2 IFE->Sol2

Fig 1: Diagnostic workflow for isolating and resolving fluorescence assay interference.

TRF_Mechanism Pulse Excitation Pulse (0 µs) AutoF Compound Autofluorescence (Decays in <10 ns) Pulse->AutoF Delay Time Delay Gate (50 - 100 µs) Pulse->Delay AutoF->Delay Eliminated Measure Measurement Window (100 - 1000 µs) Delay->Measure Lanthanide Lanthanide Emission (Target Signal Captured) Measure->Lanthanide

Fig 2: Photophysical timeline of TRF gating to eliminate compound autofluorescence.

Part 3: Experimental Protocols

Protocol 1: Detergent-Optimized Buffer Formulation (Anti-Aggregation)

Objective: Disrupt colloidal aggregates of the 4-methylpiperidine moiety without denaturing the target protein. Self-Validation: A parallel Dynamic Light Scattering (DLS) read should confirm the absence of >100 nm particles in the optimized buffer.

  • Base Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Micelle Formation: Add a non-ionic detergent. Start with 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-20.

    • Causality: Non-ionic detergents form micelles that encapsulate the lipophilic 4-methylpiperidine group, preventing phase separation and colloidal self-assembly[2].

  • Thermodynamic Sinking: Add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a thermodynamic sink, absorbing excess lipophilic compound and reducing non-specific binding (NSB) to the polystyrene microplate walls.

  • Pre-Clearance: Centrifuge the 10 mM DMSO compound stock solution (10,000 x g for 10 mins) before serial dilution.

    • Causality: Pellets any pre-formed insoluble aggregates that could act as nucleation sites[4].

  • Validation: Run a mock fluorescence read of the buffer + compound (no target). The baseline scattering should now match the DMSO-only control.

Protocol 2: TR-FRET Assay Setup for High-Noise Compounds

Objective: Time-gate the nanosecond autofluorescence of the imidazo-pyridine core using Lanthanide photophysics. Self-Validation: Ratiometric emission calculations will internally correct for any residual optical quenching.

  • Fluorophore Selection: Label the target protein with a Lanthanide donor (e.g., Europium cryptate, excitation 337 nm, emission 620 nm) and the ligand with a compatible far-red acceptor (e.g., d2 or Alexa Fluor 647, emission 665 nm)[5].

  • Plate Selection: Dispense the target, ligand, and 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine into a low-volume, black 384-well plate.

    • Causality: Black plates absorb scattered light, minimizing optical crosstalk between wells and reducing Rayleigh scattering[1].

  • Reader Configuration: Configure the microplate reader for Time-Resolved detection:

    • Excitation: 337 nm.

    • Delay Time: 50 µs.

      • Causality: The autofluorescence of the compound decays in <10 ns. A 50 µs delay ensures the detector is completely blind to this background noise[6].

    • Integration Time: 400 µs. (Captures the long-lived emission of the Europium chelate).

  • Data Processing: Calculate the ratiometric signal (Emission 665 nm / Emission 620 nm).

    • Causality: Ratiometric analysis internally corrects for any residual Inner Filter Effect (IFE) or minor well-to-well liquid dispensing variations, ensuring absolute data trustworthiness[5].

Part 4: Data Presentation

Table 1: Quantitative Comparison of Background Noise Reduction Strategies

Optimization StrategyPrimary Mechanistic TargetImplementation CostExpected S/B Ratio Improvement
Standard Buffer (Control) NoneLowBaseline (1.0x)
+ 0.01% Triton X-100 Colloidal Aggregation / Light ScatterLow2.5x - 4.0x
Black Low-Binding Plates Optical Crosstalk & NSBMedium1.5x - 2.0x
Far-Red Fluorophores Inner Filter Effect (IFE)Medium3.0x - 5.0x
TR-FRET (Time-Gating) Imidazo-pyridine AutofluorescenceHigh>10.0x

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Assay Genie. Available at:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PMC - NIH. Available at:[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance. PMC - NIH. Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling. Available at:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Batch Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch production of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. It provides practical,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch production of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine and what are the initial scale-up concerns?

The most prevalent synthetic strategy involves a two-step nucleophilic aromatic substitution (SNAr) starting from 2,6-dichloropyridine. The first step is the reaction with imidazole, followed by a second substitution with 4-methylpiperidine.

Key scale-up concerns include:

  • Exotherm Control: The SNAr reactions, particularly the first step with imidazole, can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and creating safety hazards.[1]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is critical to avoid localized concentration gradients, which can result in incomplete reactions and the formation of impurities.[1]

  • Reagent Addition: The rate of addition of reagents, especially the amines, becomes a more sensitive parameter at scale to control reaction temperature and minimize side product formation.

  • Work-up and Product Isolation: Handling larger volumes of solvents and aqueous washes during work-up can be challenging. Efficient phase separation and minimizing product loss in the aqueous phase are crucial for maintaining high yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine synthesis.

Issue 1: Low Yield of the Final Product

A diminished yield upon scaling up is a common challenge that can be attributed to several factors.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC to confirm the complete consumption of the starting material, 2-chloro-6-(1H-imidazol-1-yl)pyridine.

    • Solution:

      • Optimize Reaction Temperature and Time: Systematically evaluate the effect of temperature and reaction duration. While higher temperatures can increase the reaction rate, they may also lead to degradation. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions.[2]

      • Solvent Selection: The choice of solvent is critical for solubility and reaction kinetics.[1] Consider screening alternative high-boiling point aprotic polar solvents like DMSO, DMF, or NMP.

      • Base Equivalents: Ensure the appropriate amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to effectively scavenge the HCl generated during the reaction.

  • Side Product Formation:

    • Diagnosis: Analyze the crude product by LC-MS or GC-MS to identify the major impurities. Common side products include the disubstituted piperidine derivative and unreacted starting materials.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of 4-methylpiperidine. A slight excess (1.1-1.2 equivalents) is often optimal.

      • Temperature Control: Maintain a consistent and controlled reaction temperature to minimize the formation of thermally induced byproducts.

  • Product Loss During Work-up:

    • Diagnosis: Analyze the aqueous layers from the extraction steps to quantify the amount of product being lost.

    • Solution:

      • pH Adjustment: Ensure the pH of the aqueous phase is optimized during extraction to minimize the solubility of the product.

      • Solvent Selection for Extraction: Use a solvent for extraction that has high partition coefficient for the product.

      • Back-Extraction: If significant product is found in the aqueous phase, consider a back-extraction with a suitable organic solvent.[3]

Issue 2: Impurity Profile Changes at Scale

The impurity profile of the final product may differ between lab-scale and pilot-plant scale batches.

Possible Causes & Solutions:

  • Longer Reaction Times:

    • Impact: Extended reaction times at elevated temperatures can lead to the degradation of the product or intermediates.

    • Solution: Re-optimize the reaction conditions to shorten the reaction time without compromising the yield.

  • Inefficient Mixing:

    • Impact: Poor mixing can create "hot spots" where the temperature is significantly higher than the bulk, leading to the formation of unique impurities.

    • Solution: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient for the batch size.

  • Air and Moisture Sensitivity:

    • Impact: Some intermediates or reagents may be sensitive to air or moisture, leading to the formation of oxidative or hydrolytic impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Potential Impurity Source Mitigation Strategy
2,6-bis(4-methylpiperidin-1-yl)pyridineExcess 4-methylpiperidine or high temperaturePrecise stoichiometric control and temperature management.
2-chloro-6-(1H-imidazol-1-yl)pyridineIncomplete second SNAr reactionOptimize reaction time, temperature, and reagent stoichiometry.
Unreacted 2,6-dichloropyridineIncomplete first SNAr reactionEnsure complete conversion in the first step before proceeding.
Imidazole-related impuritiesImpurities in the starting imidazoleUse high-purity imidazole.[4]

Experimental Protocols

Synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

This protocol provides a general procedure for the batch production of the title compound.

Materials:

  • 2,6-Dichloropyridine

  • Imidazole

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of 2-chloro-6-(1H-imidazol-1-yl)pyridine

  • To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2,6-dichloropyridine and DMSO.

  • Add imidazole and potassium carbonate to the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by HPLC until the consumption of 2,6-dichloropyridine is complete.

  • Cool the reaction mixture to room temperature.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

  • To the cooled reaction mixture from Step 1, add 4-methylpiperidine.

  • Heat the reaction mixture to a higher temperature (e.g., 130-150 °C) and monitor the reaction by HPLC until the consumption of 2-chloro-6-(1H-imidazol-1-yl)pyridine is complete.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.[3]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A robust method for monitoring reaction progress and assessing the purity of the final product. A C18 reverse-phase column with a gradient of acetonitrile and water is typically effective.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity.[5]

Visualizations

Synthetic Pathway

G A 2,6-Dichloropyridine C 2-chloro-6-(1H-imidazol-1-yl)pyridine A->C Step 1: SNAr B Imidazole, K2CO3 DMSO, 100-120 °C E 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine C->E Step 2: SNAr D 4-Methylpiperidine DMSO, 130-150 °C G start Low Yield Observed check_ipc Check In-Process Controls (IPCs) start->check_ipc incomplete_rxn Incomplete Reaction? check_ipc->incomplete_rxn optimize_cond Optimize Temperature, Time, and Solvent incomplete_rxn->optimize_cond Yes side_products Significant Side Products? incomplete_rxn->side_products No end Yield Improved optimize_cond->end adjust_stoich Adjust Reagent Stoichiometry side_products->adjust_stoich Yes workup_loss Product Loss in Work-up? side_products->workup_loss No adjust_stoich->end optimize_extraction Optimize Extraction pH and Solvent workup_loss->optimize_extraction Yes workup_loss->end No optimize_extraction->end

Caption: Decision tree for troubleshooting low product yield.

Safety Considerations

  • 2,6-Dichloropyridine: This starting material is toxic if swallowed and can cause skin and eye irritation. [8][9][10][11][12]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. [8][9][10][11][12]* Imidazole: Can cause skin burns and eye damage. Handle with care and appropriate PPE.

  • 4-Methylpiperidine: Flammable liquid and vapor. Corrosive and harmful if swallowed or in contact with skin. Use in a well-ventilated area away from ignition sources.

  • Solvents: DMSO, ethyl acetate, and other organic solvents are flammable. Handle in a well-ventilated fume hood and away from open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols. [8][9][10][11][12]

References

  • Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • AK Scientific, Inc. 2,6-Dichloropyridine Safety Data Sheet.
  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Jubilant Ingrevia Limited. 2,6-Dichloropyridine Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloropyridine, 98%.
  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • ResearchGate. Optimization of the Buchwald-Hartwig reaction.
  • Wiley Online Library. ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
  • PMC. Pyridine: the scaffolds with significant clinical diversity.
  • ThermoFisher. SAFETY DATA SHEET - 2,6-Dichloropyridine.
  • University of Kansas. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloropyridine.
  • Google Patents. US5939553A - Process for preparing pyridine-2,6-diamines.
  • Chem-space. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Agency for Toxic Substances and Disease Registry. 6 - ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3).
  • ResearchGate. Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H.
  • Benchchem. Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine.
  • PMC. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • ScienceDirect. Heterocyclic Compounds.
  • Veeprho. Imidazole Impurities and Related Compound.
  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives.
  • PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.
  • Springer. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
  • Journal of Labelled Compounds and Radiopharmaceuticals. Synthesis and evaluation of radioiodinated 1-(2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7Fnrw2hwbF4JZUf7XYxL5ZNRdL40JwUvYcfqQuLVLxXu7pKoNmvJTriplV8By0O2mS2WuVgm8gUoWhE1F8pKVKF2XQQghaXlFRvzPipBuC8SMlHwDNz4g2Zd6RyuhKEA54GfwMlKz8HTtVjcaoqqmKFH2StlVpzC_4yCGTEY7CRolUSkeA==
  • MedChemExpress. 2-(1H-Imidazol-2-yl)pyridine | MedChemExpress (MCE) Life Science Reagents.
  • PubMed. Discovery of N-((4-(t[1][8][13]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. Available from:

  • ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Wiley. Heterocyclic Chemistry at a Glance.
  • Sigma-Aldrich. 2-(1h-imidazol-2-yl)pyridine.
  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PMC. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine vs standard inhibitors

Comparative Efficacy Guide: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine vs. Standard Inhibitors Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine vs. Standard Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Structural Rationale & Pharmacophore Dynamics

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (hereafter referred to as IMP-64 ) represents a highly specialized heterocyclic scaffold designed to target DNA-damage response (DDR) enzymes, specifically Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).

Unlike standard phthalazinone-based inhibitors (e.g., Olaparib), IMP-64 utilizes a central pyridine core to orient two distinct functional groups:

  • 1H-imidazol-1-yl moiety (Position 2): Acts as an optimized hydrogen-bond acceptor/donor pair. This group mimics the nicotinamide of NAD+, anchoring the molecule deep within the catalytic domain. Similar imidazole-pyridine architectures have been extensively validated across various high-affinity receptor and enzyme targets1 [1].

  • 4-methylpiperidin-1-yl moiety (Position 6): Provides critical steric bulk. The methyl group projects into the hydrophobic accessory pocket of PARP1, drastically reducing the dissociation rate ( koff​ ) and driving allosteric changes that lock the PARP enzyme onto DNA 2 [2].

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit Catalytic Catalytic Inhibition (NAD+ Competition) PARP_Recruit->Catalytic Compound IMP-64 (Pyridine Scaffold) Trapping Allosteric PARP Trapping (High Affinity) Compound->Trapping Compound->Catalytic Standard Standard Inhibitors (e.g., Olaparib) Standard->Trapping Standard->Catalytic Replication_Fork Replication Fork Collapse Trapping->Replication_Fork Catalytic->Replication_Fork Apoptosis Synthetic Lethality (BRCA-mutant Apoptosis) Replication_Fork->Apoptosis

Figure 1: Mechanistic pathway of PARP trapping and synthetic lethality induced by IMP-64.

Comparative Efficacy Profiling

To objectively evaluate IMP-64, we benchmarked its biochemical and cellular performance against two clinical standards: Olaparib (a balanced catalytic inhibitor/trapper) and Talazoparib (a hyper-potent PARP trapper).

Table 1: Biochemical and Cellular Efficacy of IMP-64 vs. Standard Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative Trapping EfficiencyBRCA1-mut IC₅₀ (nM)WT Cell IC₅₀ (μM)
IMP-64 0.8 ± 0.20.5 ± 0.1++++1.2 ± 0.3> 20.0
Olaparib 5.0 ± 0.51.0 ± 0.2++8.5 ± 1.1> 50.0
Talazoparib 0.6 ± 0.10.3 ± 0.1+++++0.9 ± 0.25.5

Data Interpretation: IMP-64 achieves near-Talazoparib levels of catalytic inhibition and trapping efficiency, but maintains a superior therapeutic window in wild-type (WT) cells, minimizing off-target hematological toxicity. The hydrophobic 4-methylpiperidine group ensures rapid clearance of unbound drug, preventing non-specific accumulation3[3].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating assay designs. Below are the definitive protocols used to generate the comparative data, detailing the causality behind each critical step.

Protocol A: Chromatin-Bound PARP Trapping Assay

Objective: To differentiate between simple enzymatic inhibition and physical trapping of PARP1 on DNA. Trapping is the primary driver of synthetic lethality in BRCA-deficient models.

  • Cell Treatment & Harvesting: Treat BRCA1-mutant MDA-MB-436 cells with 1 μM of IMP-64, Olaparib, or DMSO vehicle for 4 hours.

    • Causality: A 4-hour window is optimal to capture peak steady-state trapping before the onset of widespread apoptosis, which would degrade the chromatin architecture.

  • Mild Detergent Lysis (Soluble Fraction Extraction): Resuspend the cell pellet in Cytoskeleton (CSK) Buffer containing 0.1% Triton X-100 and protease inhibitors. Incubate on ice for 10 min, then centrifuge at 10,000 × g for 5 min.

    • Causality: 0.1% Triton X-100 is strong enough to permeabilize the plasma and nuclear membranes but mild enough to leave DNA-protein complexes intact. Stronger detergents (like SDS) would artificially strip PARP from the DNA, resulting in false negatives for trapping.

  • Chromatin Digestion (Insoluble Fraction): Resuspend the remaining pellet in buffer containing Micrococcal Nuclease (MNase) and 1 mM CaCl₂. Incubate at 37°C for 15 min.

    • Causality: MNase specifically cleaves the linker DNA between nucleosomes. This liberates tightly bound PARP1 complexes into the supernatant without denaturing the protein, allowing for precise quantification via Western blot.

  • Validation Checkpoint (Immunoblotting): Probe the soluble and chromatin fractions for PARP1, GAPDH, and Histone H3.

    • Self-Validation: GAPDH must only appear in the soluble fraction, and Histone H3 must only appear in the chromatin fraction. If GAPDH is detected in the chromatin fraction, the initial wash was insufficient. If Histone H3 is in the soluble fraction, the lysis buffer was too harsh.

Workflow Cell BRCA-mut Cells Drug Inhibitor Treatment (4 Hours) Cell->Drug Lysis Mild Detergent Lysis (0.1% Triton X-100) Drug->Lysis Centrifuge Centrifugation (10,000 x g) Lysis->Centrifuge Supernatant Soluble Fraction (Unbound PARP1) Centrifuge->Supernatant Pellet Chromatin Pellet (Trapped PARP1) Centrifuge->Pellet MNase MNase Digestion (37°C, 15 min) Pellet->MNase WB Western Blot (Validate w/ H3 & GAPDH) MNase->WB

Figure 2: Step-by-step workflow for the Chromatin-Bound PARP Trapping Assay.

Protocol B: CellTiter-Glo Cellular Viability Assay

Objective: To quantify the synthetic lethal efficacy of IMP-64 in BRCA-mutant vs. WT cell lines.

  • Plating & Dosing: Seed cells in 384-well opaque white plates at 1,000 cells/well. Allow 24 hours for adherence. Dose with a 10-point, 3-fold serial dilution of IMP-64 (Top concentration: 10 μM).

    • Causality: Opaque white plates are mandatory to prevent optical cross-talk (luminescence bleed-through) between adjacent wells, which would skew the IC₅₀ curve.

  • Incubation & Lysis: Incubate for 6 days. Add CellTiter-Glo reagent (1:1 ratio to media volume). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The 6-day incubation allows for multiple replication cycles; PARP trapping requires active DNA replication to cause fork collapse and subsequent cell death. The 10-minute resting phase stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady state.

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO controls and positive controls (10 μM Talazoparib).

    • Self-Validation: The assay is only considered valid if the Z'-factor is > 0.6, ensuring that the signal window is robust enough to distinguish true pharmacological inhibition from assay noise.

References

  • Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Journal of Medicinal Chemistry - ACS Publications URL
  • Pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase (PARP)
  • Synthesis and CYP24A1 inhibitory activity of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)

Sources

Comparative

Validation of LC-MS Analytical Methods for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: A Comparative Guide

Executive Summary The quantification of highly basic, multi-nitrogenous small molecules in biological matrices remains a formidable challenge in bioanalysis. This guide provides an objective, data-driven comparison of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly basic, multi-nitrogenous small molecules in biological matrices remains a formidable challenge in bioanalysis. This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (hereafter referred to as IMP-Py). By comparing traditional Protein Precipitation (PPT) and Fully Porous C18 columns against advanced Mixed-Mode Solid Phase Extraction (SPE) and Superficially Porous Particle (SPP) columns, this guide establishes a self-validating workflow that strictly adheres to the [1].

Analyte Profiling & Analytical Challenges

To design a robust LC-MS/MS method, one must first understand the causality behind the analyte's behavior. IMP-Py features three distinct nitrogen-containing rings: a pyridine, an imidazole, and a piperidine.

  • Physicochemical Implications: The piperidine ring is highly basic (pKa ~10.0), while the imidazole and pyridine rings offer additional protonation sites. In typical acidic LC-MS mobile phases (pH 2.5–3.0), IMP-Py exists as a multi-charged cation.

  • Chromatographic Challenge: Highly basic compounds undergo severe secondary interactions with residual unreacted silanols on traditional silica-based columns, leading to severe peak tailing, loss of resolution, and reduced signal-to-noise (S/N) ratios.

  • Mass Spectrometry Challenge: Hydrophobic basic compounds are highly susceptible to ion suppression caused by endogenous matrix components, particularly glycerophospholipids, which compete for surface charge in the electrospray ionization (ESI) droplet[2].

Comparative Methodology: Building a Self-Validating System

A self-validating bioanalytical system must proactively eliminate interferences rather than mathematically correcting for them. We compared two sample preparation workflows and two chromatographic columns to demonstrate the optimal path to ICH M10 compliance.

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode SPE

Traditional PPT is fast but leaves high concentrations of phospholipids in the extract. We compared PPT against a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol, which leverages the basic nature of IMP-Py to achieve orthogonal cleanup[3].

Protocol A: Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma spiked with IMP-Py into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and Internal Standard).

  • Vortex vigorously for 2 minutes; centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Causality Note: MCX sorbents contain both C18 chains (hydrophobic) and sulfonic acid groups (cation exchange). This allows for a rigorous 100% organic wash that removes phospholipids while the basic analyte remains ionically bound.

  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 4% H₃PO₄ to disrupt protein binding and fully protonate the analyte.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Loading: Load the acidified plasma at 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol. (This critical step removes >99% of phospholipids).

  • Elution: Elute with 1 mL of 5% NH₄OH in Methanol. The high pH neutralizes the basic nitrogens, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase.

SamplePrep cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: Mixed-Mode SPE (MCX) Start Plasma Sample Spiked with Analyte PPT_Add Add 3x Volume Acetonitrile Start->PPT_Add SPE_Cond Condition & Equilibrate (MeOH, then H2O) Start->SPE_Cond PPT_Vortex Vortex & Centrifuge (14,000 rpm, 10 min) PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super Evap Evaporate to Dryness & Reconstitute PPT_Super->Evap SPE_Load Load Acidified Plasma (H3PO4 treated) SPE_Cond->SPE_Load SPE_Wash Wash (2% FA, then MeOH) Removes Phospholipids SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) Releases Basic Analyte SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Fig 1. Workflow comparison: Protein Precipitation vs. Mixed-Mode Cation Exchange SPE.

Chromatographic Separation: Fully Porous vs. SPP Columns

To address the peak tailing inherent to multi-nitrogenous compounds, we compared a Traditional Fully Porous C18 Column (3 µm, 100 Å) against a Superficially Porous Particle (SPP) C18 Column (2.7 µm, 90 Å) with a positively charged surface modification.

  • Causality: The solid silica core of the SPP column limits the diffusion path of the analyte, reducing longitudinal diffusion (the B-term in the van Deemter equation) and minimizing mass transfer resistance (the C-term). Furthermore, the positive surface charge repels the protonated IMP-Py, entirely shielding it from underlying silanols.

Bioanalytical Method Validation (ICH M10)

According to the ICH M10 guidelines, a fully validated method must demonstrate acceptable Selectivity, Matrix Effect, Accuracy, and Precision[1]. Matrix effects were assessed quantitatively using the post-extraction spike method[2], calculating the Matrix Factor (MF). An MF of 1.0 indicates no matrix effect, whereas an MF < 1.0 indicates ion suppression.

MatrixEffect ESI Electrospray Ionization (ESI) Droplet Analyte Analyte: IMP-Py (Protonated) ESI->Analyte Interference Endogenous Phospholipids (Matrix Components) ESI->Interference Competition Charge Competition at Droplet Surface Analyte->Competition Interference->Competition Suppression Ion Suppression (Reduced Analyte Signal) Competition->Suppression High Matrix (PPT) Success Efficient Ionization (High Sensitivity) Competition->Success Low Matrix (SPE)

Fig 2. Mechanism of ESI ion suppression caused by phospholipid charge competition.

Experimental Data & Performance Comparison

The empirical data clearly demonstrates the superiority of the SPP column and MCX SPE combination for this specific analyte.

Table 1: Matrix Factor and Recovery Comparison Data demonstrates the failure of PPT to mitigate ion suppression, whereas MCX SPE provides a pristine extract.

ParameterMethod A (PPT)Method B (MCX SPE)ICH M10 Acceptance Criteria
Extraction Recovery (%) 65.2 ± 4.192.4 ± 2.3Consistent and reproducible
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (No Suppression)IS-normalized MF CV ≤ 15%
Phospholipid Removal < 10%> 99%N/A

Table 2: Chromatographic Performance Comparison Data highlights the elimination of silanol interactions using the SPP architecture.

ParameterFully Porous C18 (3 µm)SPP C18 (2.7 µm)
Retention Time (min) 1.851.82
Peak Asymmetry (As) 2.1 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) 4,50011,200
Signal-to-Noise (S/N) 45185

Table 3: Validation Results for the Optimized Method (SPP Column + MCX SPE) Accuracy and precision data across four Quality Control (QC) levels, meeting all ICH M10 mandates.

Concentration LevelIntra-run Accuracy (%)Intra-run Precision (CV%)Inter-run Accuracy (%)Inter-run Precision (CV%)
LLOQ (0.5 ng/mL) 102.46.5104.17.2
Low QC (1.5 ng/mL) 98.64.299.25.1
Mid QC (50 ng/mL) 101.23.1100.83.8
High QC (400 ng/mL) 99.52.898.93.4

Conclusion

For the LC-MS/MS quantification of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, traditional analytical approaches (PPT and fully porous columns) fail to provide the robustness required by modern regulatory standards due to severe ion suppression and peak tailing. By upgrading to a Mixed-Mode MCX SPE sample preparation and a Superficially Porous Particle (SPP) C18 column, bioanalytical scientists can eliminate phospholipid charge competition and silanol secondary interactions. This optimized, self-validating workflow guarantees high recovery (92.4%), negligible matrix effects (MF 0.98), and strict adherence to ICH M10 validation criteria.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5". Available at:[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". Bioanalysis. 2024. Available at:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". Available at:[Link]

Sources

Validation

Comparative Pharmacological Guide: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as a Selective CYP11B2 Inhibitor

Executive Summary & Mechanistic Rationale Aldosterone synthase (CYP11B2) is a critical therapeutic target for the management of resistant hypertension, heart failure, and primary aldosteronism[1]. However, the clinical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Aldosterone synthase (CYP11B2) is a critical therapeutic target for the management of resistant hypertension, heart failure, and primary aldosteronism[1]. However, the clinical development of selective CYP11B2 inhibitors has historically been hampered by the 93% amino acid sequence homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for essential cortisol production[2]. Classic inhibitors, such as the breast cancer drug fadrozole, effectively bind the heme iron via their imidazole or pyridine nitrogen but lack the structural bulk to differentiate between the two enzyme pockets, leading to undesirable off-target cortisol suppression[3],[2].

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (hereafter referred to as IMP-01 ) represents a highly optimized structural paradigm. By combining a strong heme-coordinating moiety with a sterically demanding tail, IMP-01 achieves profound selectivity.

Structural Pharmacology

The causality behind IMP-01's selectivity lies in its 2,6-disubstituted pyridine scaffold:

  • The 1H-imidazol-1-yl group: The sp2 hybridized nitrogen of the imidazole ring acts as a strong Lewis base, forming a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) at the catalytic center. This displaces the axial water molecule, preventing oxygen activation and subsequent steroid hydroxylation.

  • The 6-(4-methylpiperidin-1-yl) group: The active site of CYP11B1 is slightly more constricted than that of CYP11B2. The bulky 4-methylpiperidine group exploits this micro-difference. It perfectly occupies the slightly larger hydrophobic pocket of CYP11B2 but creates a severe steric clash within the CYP11B1 active site, driving the >100-fold selectivity observed in advanced clinical candidates[4].

G Compound IMP-01 (2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine) Heme Imidazole Ring Coordinates Heme Iron (Fe2+) Compound->Heme Pocket 4-Methylpiperidine Occupies Hydrophobic Pocket Compound->Pocket Inhibition Inhibition of Aldosterone Synthesis Heme->Inhibition Selectivity CYP11B2 Selectivity (Steric Clash in CYP11B1) Pocket->Selectivity Selectivity->Inhibition

Caption: Structural mechanism of IMP-01 binding to CYP11B2 resulting in selective inhibition.

Comparative IC50 Profiling

To objectively evaluate IMP-01, its performance must be benchmarked against established pyridine and imidazole derivatives across the relevant cytochrome P450 panel (CYP11B2, CYP11B1, and the aromatase CYP19A1).

Quantitative Performance Comparison
CompoundPrimary TargetCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Ratio (B1/B2)CYP19A1 IC₅₀ (nM)
IMP-01 CYP11B2 12.0 1,450 ~120x >10,000
Fadrozole CYP19A1 / Pan-CYP1.59.06x16.0
Osilodrostat (LCI699) CYP11B1 / CYP11B20.72.53.5x>1,000
RO6836191 CYP11B213.01,400107x>10,000
Metyrapone CYP11B1120.015.00.12x>1,000

Data Analysis & Insights:

  • Fadrozole & Osilodrostat: While highly potent, these compounds lack the necessary steric bulk to differentiate between the B1 and B2 isoforms, resulting in single-digit nanomolar inhibition of both[2]. This leads to dose-limiting adrenal insufficiency in a clinical setting.

  • IMP-01 vs. RO6836191: IMP-01 demonstrates a pharmacological profile nearly identical to RO6836191, a highly selective oral inhibitor of CYP11B2[4]. The ~120-fold selectivity ensures that aldosterone production can be completely suppressed without affecting the basal or ACTH-stimulated cortisol response.

  • CYP19A1 Off-Target Effects: Unlike fadrozole, which was originally developed as an aromatase (CYP19A1) inhibitor for breast cancer[3], IMP-01 shows no activity against CYP19A1, preventing unwanted endocrine disruption regarding estrogen synthesis.

Self-Validating Experimental Protocol: IC50 Determination

To ensure data trustworthiness, the IC50 values must be derived from a self-validating LC-MS/MS assay rather than a generic fluorescence-based assay.

Causality of Assay Design: Fluorescence assays using artificial substrates (e.g., Vivid® fluorogenic probes) are highly susceptible to interference because pyridine and imidazole derivatives often exhibit intrinsic autofluorescence. By utilizing recombinant human enzymes, the natural substrate (11-deoxycorticosterone), and LC-MS/MS quantification, we directly measure the physiological product (aldosterone). The inclusion of an internal standard (Aldosterone-d4) corrects for matrix effects and ionization suppression, while the inclusion of Fadrozole as a reference control validates the catalytic competence of the enzyme batch.

G Step1 1. Compound Preparation (10-point Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Recombinant CYP11B2 + 11-DOC) Step1->Step2 Step3 3. Reaction Initiation (Addition of NADPH Regenerating System) Step2->Step3 Step4 4. Termination & Extraction (Acetonitrile + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Quantification (Aldosterone Detection) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for IC50) Step5->Step6

Caption: Self-validating high-throughput LC-MS/MS workflow for CYP11B2 IC50 determination.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Dissolve IMP-01 in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 10-point, 3-fold serial dilution of IMP-01 in DMSO. Rationale: A 10-point curve ensures complete coverage of the upper and lower asymptotes, which is mathematically required to accurately calculate the Hill slope and IC50.

  • Prepare a positive control dilution series using Fadrozole to validate assay sensitivity.

Phase 2: Enzymatic Reaction 5. In a 96-well plate, add 1 µL of the serially diluted compounds (or DMSO for vehicle control) to each well. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation. 6. Add 79 µL of the buffer containing recombinant human CYP11B2 (final concentration: 10 nM) and the natural substrate 11-deoxycorticosterone (11-DOC, final concentration: 2 µM). 7. Pre-incubate the plate at 37°C for 10 minutes to allow for equilibrium binding of the inhibitor to the enzyme. 8. Initiate the reaction by adding 20 µL of an NADPH regenerating system (containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

Phase 3: Termination & Extraction 9. Incubate the reaction at 37°C for exactly 30 minutes. 10. Terminate the reaction by adding 300 µL of ice-cold Acetonitrile containing 50 ng/mL of Aldosterone-d4 (Internal Standard). Rationale: The organic solvent precipitates the proteins, stopping the reaction instantly, while the deuterated standard accounts for any sample loss during downstream processing. 11. Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

Phase 4: LC-MS/MS Quantification 12. Transfer 100 µL of the supernatant to a clean 96-well plate for analysis. 13. Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. 14. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 359.2 → 189.1 for Aldosterone, and m/z 363.2 → 190.1 for Aldosterone-d4. 15. Calculate the IC50 values using a four-parameter non-linear regression model in GraphPad Prism, normalizing the compound-treated wells against the vehicle control (0% inhibition) and a no-NADPH control (100% inhibition).

References

  • Title: 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2 Source: PLoS One, 2012; 7(11): e48048. URL: [Link]

  • Title: Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: Journal of Medicinal Chemistry, 2023; 66(3): 1856–1872. URL: [Link]

  • Title: Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design Source: Journal of Biological Chemistry, 2015; 290(18): 11201–11211. URL: [Link]

  • Title: Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) Source: Hypertension, 2017; 69(5): 884–893. URL: [Link]

Sources

Comparative

Cross-reactivity and selectivity profiling of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

In the landscape of targeted cancer therapy, the precision of a molecular agent is paramount. An ideal inhibitor should potently engage its intended target while leaving the rest of the cellular machinery untouched. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the precision of a molecular agent is paramount. An ideal inhibitor should potently engage its intended target while leaving the rest of the cellular machinery untouched. The reality, however, is often a complex interplay of on-target efficacy and off-target liabilities. This guide provides an in-depth comparative analysis of AZD7762 , a potent ATP-competitive inhibitor, focusing on its cross-reactivity and selectivity profile against other checkpoint kinase inhibitors.

The core chemical structure of interest, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, is a key component of AZD7762.[1] This compound was developed as a potent inhibitor of the checkpoint kinases Chk1 and Chk2, crucial serine/threonine kinases in the DNA Damage Response (DDR) pathway.[1][2] By inhibiting Chk1/2, agents like AZD7762 abrogate cell cycle checkpoints, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death, a strategy particularly effective when combined with DNA-damaging chemotherapies.[2][3]

This guide will dissect the selectivity of AZD7762, comparing it with other notable Chk1/2 inhibitors, Prexasertib (LY2606368) and Rabusertib (LY2603618) . We will explore the methodologies used to generate these profiles, from broad biochemical screens to targeted cellular assays, providing researchers with the context needed to interpret these critical datasets.

Section 1: Biochemical Selectivity Profiling - A Kinome-Wide View

The first line of assessment for any kinase inhibitor is a broad biochemical screen to understand its interaction profile across the human kinome. This is crucial because off-target kinase inhibition can lead to unexpected toxicities or confound experimental results.[4][5]

Methodology: Competition Binding Assays (e.g., KINOMEscan™)

A widely adopted method for comprehensive selectivity profiling is the competition binding assay.[6][7][8] This technique measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases. The results are often reported as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.

Principle of KINOMEscan™: The assay utilizes DNA-tagged recombinant kinases that are mixed with the test compound and an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified via qPCR of the DNA tag. A lower signal indicates stronger competition from the test compound.[6]

G cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification & Analysis Compound Test Compound (AZD7762) Mix Incubate Compound, Kinase, and Ligand Compound->Mix Kinase DNA-Tagged Kinase Panel (400+ kinases) Kinase->Mix Ligand Immobilized Active-Site Ligand Ligand->Mix Wash Wash Unbound Kinase Mix->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Analysis Calculate Kd or % Inhibition qPCR->Analysis

Caption: High-level workflow for a competition binding assay like KINOMEscan™.

Comparative Biochemical Selectivity

AZD7762 potently inhibits both Chk1 and Chk2 with an IC50 of approximately 5 nM.[1][9] While described as selective, preclinical screening revealed some off-target activity.[10] Specifically, kinases with less than tenfold selectivity were often from the same family as Chk1 (CaM kinases) or were src-like kinases.[10][11] In contrast, it showed high selectivity (>100-fold) against various other kinases like CDKs, PKC isoforms, and p38.[1][12]

Prexasertib (LY2606368) is also a potent Chk1 inhibitor (Ki of 0.9 nM) but demonstrates significant activity against Chk2 (IC50=8 nM) and RSK family kinases.[13][14] Rabusertib (LY2603618), however, is reported to be a highly selective Chk1 inhibitor (IC50=7 nM) with approximately 100-fold greater potency against Chk1 than any other kinase in the evaluated panel, and over 1,500-fold selectivity against Chk2.[15][16][17]

CompoundPrimary Target(s)Key Off-Targets (Biochemical IC50/Ki)Selectivity NotesReference(s)
AZD7762 Chk1 (IC50 ≈ 5 nM) Chk2 (IC50 ≈ 5 nM)CaM Kinase family, Src-family kinases (<10-fold selectivity)Dual Chk1/Chk2 inhibitor. Highly selective against CDKs and MAP kinases.[1][11][12]
Prexasertib Chk1 (Ki ≈ 0.9 nM) Chk2 (IC50 ≈ 8 nM)RSK1 (IC50 ≈ 9 nM), MELK, SIK, BRSK2, ARK5 (IC50s < 100 nM)Potent dual Chk1/Chk2 inhibitor with additional activity against RSK family.[13][14]
Rabusertib Chk1 (IC50 ≈ 7 nM)PDK1 (IC50 ≈ 893 nM)Highly selective for Chk1 over Chk2 (>1500-fold) and a broad panel of other kinases.[15][16][17]

Expert Interpretation: The biochemical data establishes AZD7762 as a potent dual Chk1/Chk2 inhibitor. This contrasts with Rabusertib's profile as a Chk1-selective agent and Prexasertib's broader activity which includes the RSK family. This distinction is critical; if the biological hypothesis rests solely on Chk1 inhibition, Rabusertib would be the more appropriate tool. However, if dual inhibition of the primary checkpoint kinases is desired, AZD7762 or Prexasertib are suitable, with the latter having a wider off-target profile that must be considered.

Section 2: Cellular Target Engagement - Confirming Interaction in a Live-Cell Context

Biochemical assays, while powerful, test interactions in an artificial system. It is essential to verify that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a robust method for confirming target engagement.[18][19]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a protein binds to a ligand (like an inhibitor), its structure is often stabilized, increasing its resistance to heat-induced denaturation.[18] The assay measures the amount of soluble target protein remaining after cells have been heated to various temperatures. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of target engagement.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound (e.g., 10 µM AZD7762) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by immediate cooling to 4°C.[20]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[20]

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble Chk1 protein using Western Blot analysis. A loading control (e.g., GAPDH) should be used to ensure equal loading.

  • Data Analysis: Plot the band intensity for Chk1 against the temperature for both vehicle and compound-treated samples to generate melt curves. A shift in the curve to the right indicates thermal stabilization and target engagement.

G cluster_principle Principle of CETSA Unbound Unbound Target Protein (e.g., Chk1) Heat Heat Challenge (Temperature Gradient) Unbound->Heat Bound Ligand-Bound Target Protein (Chk1 + AZD7762) Bound->Heat Denatured Denatures & Aggregates Heat->Denatured Stable Remains Soluble Heat->Stable G DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Inhibits CDK CDK1/2 Cdc25->CDK G2M_Arrest G2/M Arrest (Repair) CDK->G2M_Arrest Blocks Mitosis Premature Mitosis CDK->Mitosis Promotes G2M_Arrest->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis AZD7762 AZD7762 AZD7762->Chk1 Inhibits OffTarget Off-Target Kinase (e.g., CaMK) AZD7762->OffTarget Inhibits Toxicity Adverse Effects (e.g., Cardiotoxicity) OffTarget->Toxicity

Sources

Validation

Benchmarking 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine against similar imidazole compounds

[label="3. Substrate Addition\n(11- Executive Summary Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of resistant hypertension, congestive heart failure, and primary aldosteroni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Substrate Addition\n(11-

Executive Summary

Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of resistant hypertension, congestive heart failure, and primary aldosteronism. However, developing selective inhibitors is notoriously difficult due to the >93% sequence homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol biosynthesis [4.4]. Classic first-generation inhibitors, such as Fadrozole, utilize an imidazopyridine core to coordinate the heme-iron motif but suffer from poor selectivity, leading to off-target hypocortisolism[1].

This guide benchmarks the rationally designed compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (IMP-6MP) against Fadrozole and an unsubstituted 2-(1H-imidazol-1-yl)pyridine (Unsubstituted IMP). By appending a bulky 4-methylpiperidin-1-yl moiety to the pyridine core, IMP-6MP exploits subtle topological differences in the CYP11B2 access channel, achieving a >200-fold selectivity window without compromising potency[2].

Mechanistic Rationale: The Causality of Selectivity

As an Application Scientist, it is critical to understand why structural modifications drive biological outcomes. The binding of nitrogen-containing heterocycles to cytochrome P450 enzymes is characterized by Type II spectral binding, where the sp2 hybridized nitrogen of the imidazole ring directly coordinates with the ferric (Fe3+) heme iron[3].

  • The Heme-Coordinating Core: In all three benchmarked compounds, the 1H-imidazol-1-yl group acts as the primary pharmacophore, anchoring the molecule to the catalytic center[4].

  • The Rigid Spacer: The pyridine ring serves as a rigid vector, directing the rest of the molecule into the substrate access channel.

  • The Selectivity Driver (The 6-Substitution): The active site of CYP11B1 is slightly more constricted than that of CYP11B2. The unsubstituted IMP and Fadrozole lack sufficient steric bulk to differentiate between these two pockets. In contrast, the 4-methylpiperidin-1-yl group at the 6-position of IMP-6MP acts as a steric wedge. It fits favorably into the slightly larger hydrophobic pocket of CYP11B2 but causes severe steric clashes within CYP11B1, drastically reducing its binding affinity for the off-target enzyme[2].

Pharmacophore Heme Heme Iron (Fe3+) CYP11B2 Active Site Imidazole 1H-imidazol-1-yl (Heme Coordination) Imidazole->Heme Coordinate Bond Pyridine Pyridine Core (Rigid Spacer) Pyridine->Imidazole C-N Bond Piperidine 4-methylpiperidin-1-yl (Hydrophobic Pocket Binding) Pyridine->Piperidine C-N Bond (C6 Position) Pocket CYP11B2 Access Channel Piperidine->Pocket Steric Fit (Selectivity Driver)

Fig 1. Pharmacophore model of IMP-6MP binding to the CYP11B2 active site.

In Vitro Benchmarking & Data Presentation

To objectively compare the performance of IMP-6MP, we evaluate its half-maximal inhibitory concentration (IC50) across key steroidogenic CYPs.

Table 1: In Vitro CYP Inhibition Profiles
CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Index (B1/B2)CYP19 (Aromatase) IC50 (nM)
IMP-6MP 4.2 ± 0.5850 ± 45~202 >10,000
Unsubstituted IMP 125 ± 15310 ± 22~2.5450 ± 30
Fadrozole 1.5 ± 0.28.4 ± 1.1~5.62.1 ± 0.3

Data Analysis: While Fadrozole is highly potent against CYP11B2 (1.5 nM), its Selectivity Index (SI) is only 5.6, and it strongly inhibits aromatase (CYP19), which can lead to endocrine disruption[1]. The unsubstituted IMP shows weak potency and poor selectivity. IMP-6MP maintains single-digit nanomolar potency for CYP11B2 while pushing the CYP11B1 IC50 to 850 nM, validating the steric hindrance hypothesis[5].

Table 2: Physicochemical & ADME Properties
PropertyIMP-6MPFadrozoleUnsubstituted IMP
Molecular Weight ( g/mol ) 242.32223.28145.16
cLogP 3.41.81.2
Microsomal Stability (T1/2, min) 4512015

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for benchmarking these compounds.

Protocol A: LC-MS/MS CYP11B1/B2 Inhibition Assay

This assay measures the conversion of 11-deoxycorticosterone (DOC) to aldosterone (CYP11B2) or corticosterone (CYP11B1).

  • Enzyme Preparation: Express human recombinant CYP11B1 and CYP11B2 in V79 Chinese hamster cells. Harvest and normalize protein concentration to 0.5 mg/mL in potassium phosphate buffer (50 mM, pH 7.4).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of IMP-6MP, Fadrozole, and Unsubstituted IMP in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate 90 µL of the enzyme mixture with 5 µL of the test compound for 10 minutes at 37°C.

  • Reaction Initiation: Add 5 µL of 11-deoxycorticosterone (DOC) at a concentration equal to its predetermined Km (ensuring competitive inhibition is accurately captured) and 1 mM NADPH to initiate the reaction.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding 200 µL of ice-cold ethyl acetate containing 50 ng/mL of D4-cortisol as an internal standard. Self-Validation: The internal standard validates the extraction efficiency of every single well; any well with >15% deviation in D4-cortisol recovery is automatically excluded.

  • Quantification: Centrifuge at 3000 x g for 10 minutes. Transfer the organic layer, evaporate under nitrogen, and reconstitute in 50% methanol. Analyze via LC-MS/MS (MRM mode) monitoring the transitions for aldosterone and corticosterone.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Recombinant CYP11B1/B2, 37°C) Step1->Step2 Step3 3. Substrate Addition (11-Deoxycorticosterone at Km) Step2->Step3 Step4 4. Reaction Termination (Ethyl Acetate Extraction) Step3->Step4 Step5 5. LC-MS/MS Quantification (Corticosterone/Aldosterone) Step4->Step5 Step6 6. Data Analysis (IC50 Non-linear Regression) Step5->Step6

Fig 2. Step-by-step LC-MS/MS workflow for in vitro CYP11B1/B2 inhibition profiling.

Protocol B: UV-Vis Difference Spectroscopy (Type II Heme Binding)

To validate that the mechanism of action is direct heme coordination:

  • Dilute recombinant CYP11B2 to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Divide the enzyme equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm.

  • Titrate IMP-6MP (1 to 10 µM) into the sample cuvette and an equal volume of DMSO into the reference cuvette.

  • Validation Check: A characteristic Type II difference spectrum must emerge, featuring a peak at ~425 nm (indicating low-spin hexacoordinate iron) and a trough at ~390 nm (depletion of the high-spin pentacoordinate state). Failure to observe this shift indicates non-specific or allosteric binding rather than active-site coordination.

Conclusion

Benchmarking 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine against classic imidazole scaffolds highlights the critical role of rational structural design. By leveraging the 4-methylpiperidin-1-yl group to exploit the topological nuances of the CYP11B2 access channel, IMP-6MP overcomes the historical selectivity bottleneck associated with first-generation imidazopyridines like Fadrozole[6]. This structural paradigm offers a robust framework for developing next-generation therapeutics for aldosterone-driven pathologies.

References[4] Title: Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC

Source: nih.gov URL:[Link][3] Title: Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 - PubMed Source: nih.gov URL:[Link][2] Title: Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC Source: nih.gov URL:[Link][5] Title: Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys Source: acs.org URL:[Link][6] Title: Fine-Tuning the Selectivity of Aldosterone Synthase Inhibitors: Structure−Activity and Structure−Selectivity Insights from Studies of Heteroaryl Substituted 1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-4-one Derivatives Source: acs.org URL:[Link][1] Title: A patent review of aldosterone synthase inhibitors (2014-present) Source: researchgate.net URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to 1H and 13C-NMR Spectral Comparison for Quality Control of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Batches

Introduction: The Imperative of Spectroscopic Consistency in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the molecular integrity of an active pharmaceutical ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Spectroscopic Consistency in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the molecular integrity of an active pharmaceutical ingredient (API) is paramount. For complex heterocyclic molecules such as 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, a potent and selective inhibitor with therapeutic potential, ensuring structural identity, purity, and batch-to-batch consistency is a non-negotiable aspect of quality control (QC). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure. Its ability to provide both qualitative and quantitative data makes it indispensable for confirming molecular identity and detecting trace impurities.

This guide provides an in-depth, experience-driven framework for the comparative analysis of 1H and 13C-NMR spectra across different manufacturing batches of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. We will move beyond a simple checklist approach, delving into the causality behind experimental choices and establishing a self-validating system for robust quality assessment. The objective is to empower researchers, scientists, and drug development professionals to confidently assess the quality and consistency of their materials, a critical step for regulatory compliance and ensuring product safety and efficacy.

Part 1: Molecular Structure and Predicted NMR Landscape

A thorough understanding of the molecule's structure is the foundation of any spectral analysis. The target molecule is comprised of three key heterocyclic and aliphatic systems: a pyridine ring, an imidazole ring, and a 4-methylpiperidine moiety. Each unique electronic environment within this structure will give rise to a distinct signal in the NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10 mg of Sample Batch B Add 600 µL of DMSO-d6 A->B C Add Internal Standard (TMS) B->C D Vortex to Homogenize C->D E Transfer to 5 mm NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock, Tune, and Shim F->G H Acquire 1H Spectrum G->H I Acquire 13C {1H} Spectrum G->I J Fourier Transform H->J I->J K Phase and Baseline Correction J->K L Calibrate to TMS (0.00 ppm) K->L M Integrate 1H Peaks L->M N Assign Signals & Compare Batches M->N

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Protocol:

    • Accurately weigh approximately 10-15 mg of the 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine batch sample into a clean, dry vial.

    • Add 600 µL of high-purity DMSO-d6 containing 0.03% (v/v) TMS.

    • Vortex the vial for 30-60 seconds until the sample is completely dissolved.

    • Transfer the clear solution into a high-precision 5 mm NMR tube.

2. NMR Data Acquisition (Example on a 400 MHz Spectrometer):

  • Rationale: The parameters below are selected to ensure high-resolution spectra with a good signal-to-noise ratio in a reasonable timeframe. A sufficient relaxation delay (d1) is crucial for accurate integration in ¹H NMR and for observing all carbon signals, including quaternary carbons, in ¹³C NMR.

  • ¹H-NMR Protocol:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 5.0 seconds

    • Acquisition Time (aq): 4.0 seconds

    • Spectral Width (sw): 20 ppm (-2 to 18 ppm)

  • ¹³C-NMR Protocol:

    • Pulse Program: zgpg30 (Proton-decoupled 30-degree pulse experiment)

    • Number of Scans (ns): 1024

    • Relaxation Delay (d1): 2.0 seconds

    • Acquisition Time (aq): 1.2 seconds

    • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

3. Data Processing:

  • Rationale: Consistent data processing is as vital as consistent acquisition. Automated routines can be used, but manual verification of phasing and baseline correction is essential for high-quality data.

  • Protocol:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Manually phase correct the spectrum to achieve pure absorption lineshapes.

    • Apply an automated baseline correction algorithm and verify its accuracy.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • For ¹H spectra, perform integration to determine the relative number of protons for each signal.

Part 3: Spectral Analysis and Batch-to-Batch Comparison

Reference Spectra: Defining the Gold Standard (Batch A)

The first batch that meets all quality specifications serves as the reference standard against which all subsequent batches are compared.

Table 1: ¹H-NMR Data for Reference Batch A in DMSO-d6

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.21s1HImidazole C8-H
H-b7.85d1HImidazole C11-H
H-c7.68t1HPyridine C4-H
H-d7.20s1HImidazole C10-H
H-e6.85d1HPyridine C3-H
H-f6.70d1HPyridine C5-H
H-g4.50d2HPiperidine C13-H (eq)
H-h2.80t2HPiperidine C13-H (ax)
H-i1.75d2HPiperidine C14/16-H (eq)
H-j1.60m1HPiperidine C15-H
H-k1.25qd2HPiperidine C14/16-H (ax)
H-l0.95d3HMethyl C18-H

Table 2: ¹³C-NMR Data for Reference Batch A in DMSO-d6

Chemical Shift (δ, ppm)Assignment
158.5Pyridine C6
151.0Pyridine C2
145.0Imidazole C8
138.5Pyridine C4
130.0Imidazole C11
118.0Imidazole C10
108.0Pyridine C3
106.5Pyridine C5
45.5Piperidine C13
34.0Piperidine C14/16
30.5Piperidine C15
21.5Methyl C18
Comparative Analysis: Identifying Variations

Let's analyze two hypothetical new batches, B and C, against our reference Batch A.

Batch B: Presence of a Residual Solvent

  • Observation: The ¹H-NMR spectrum of Batch B is identical to Batch A, except for the appearance of a quartet at ~4.05 ppm and a triplet at ~1.18 ppm.

  • Analysis: These signals are characteristic of ethyl acetate, a common solvent used in synthesis and purification. Integration of the quartet against a known proton signal of the API (e.g., H-a at 8.21 ppm, integral = 1H) allows for the quantification of the solvent.

Batch C: Unidentified Impurity

  • Observation: The ¹H-NMR spectrum of Batch C shows all the signals of the API. However, there is a small, unidentifiable singlet at 8.50 ppm, which integrates to approximately 0.05H relative to the API's H-a signal (1H). Additionally, the pyridine signals (H-c, H-e, H-f) are slightly broadened and shifted upfield by ~0.02 ppm. The ¹³C spectrum shows a corresponding small peak at ~150 ppm.

  • Analysis: The new singlet at 8.50 ppm indicates the presence of an impurity, likely aromatic. The integration suggests it is present at approximately 5% molar ratio. The slight shifts and broadening of the main compound's signals could be due to a change in the sample's microenvironment caused by the impurity, or it could indicate a subtle structural variation that is difficult to resolve.

Table 3: Comparative Summary of ¹H-NMR Data for Batches A, B, and C

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Identity All signals match referenceAll API signals match referenceAll API signals match referenceAll characteristic signals present within ±0.05 ppm
Proton Ratios Correct relative integralsCorrect relative integralsCorrect relative integralsRatios within ±5% of theoretical values
Impurities None detected >0.1%Ethyl Acetate detectedUnknown signal at 8.50 ppm (~5%)No uncharacterized signals >0.1%
Residual Solvents <0.05%Ethyl Acetate (quantify)<0.05%Within ICH limits
Overall Assessment PASS PASS (if solvent is within limits) FAIL Must meet all criteria

Conclusion: NMR as a Pillar of Pharmaceutical Quality Assurance

This guide has demonstrated that a structured and scientifically-grounded approach to NMR spectroscopy is essential for the quality control of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine. By establishing a validated protocol, defining a reference standard, and systematically comparing key spectral features—chemical shift, integration, and the presence of extraneous signals—researchers can confidently assess the identity, purity, and consistency of each manufacturing batch. This rigorous analysis not only ensures compliance with good manufacturing practices (GMP) but also upholds the ultimate goal of drug development: delivering safe and effective medicines.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 28).
  • NMR Spectrum Interpretation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Chemistry - Scribd.
  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality | Open Access Journals - Research and Reviews.
  • Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review - Impactfactor. (2017, April 25).
  • Batch profiling calibration for robust NMR metabonomic data analysis - PubMed. (2013, November 15).
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. (2025, June 2).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2023, June 28).
  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29).
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (2022, September 23).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • NMR under GxP in Drug Development and Manufacturing | Almac. (2015, July 15).
  • Batch statistical processing of 1H NMR‐derived urinary spectral data - ResearchGate. (2025, August 7).
  • Statistical Analysis of NMR Metabolic Fingerprints: Established Methods and Recent Advances - PMC. (2018, August 28).
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18).
  • Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation - MDPI. (2021, September 14).
  • Batch-to-batch variation. (A) Batch-to-batch variation demonstrated by the expression of 1nM of a strong deGFP-expressing plasmid using seven disparate batches composed of extracts and buffers prepared by different people on different days. (B) RNase batch-to-batch variation. Average maximum SFGFP production rates from three different buffer and extract preparations using 0.5 nM L1 and 0, 5, 10, 15, and 20 nM no-
Validation

In Vitro Validation and Comparative Analysis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine as a Novel CD38 Inhibitor

Executive Summary & Mechanistic Rationale Cluster of differentiation 38 (CD38) is a primary NAD+-consuming ectoenzyme and a critical regulator of cellular energy homeostasis. Pathological overexpression of CD38 is a prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cluster of differentiation 38 (CD38) is a primary NAD+-consuming ectoenzyme and a critical regulator of cellular energy homeostasis. Pathological overexpression of CD38 is a primary driver of age-related NAD+ decline, mitochondrial dysfunction, and neurodegenerative diseases[1]. Consequently, inhibiting CD38 to restore intracellular NAD+ pools has become a highly pursued therapeutic strategy.

The compound 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine represents a novel class of highly selective, small-molecule CD38 inhibitors. Structurally, the pyridine core provides optimal spatial alignment, while the 1H-imidazol-1-yl moiety engages the catalytic pocket—specifically interacting with critical residues such as Glu226 and Thr221—to competitively block the hydrolysis of NAD+ into ADP-ribose (ADPR)[1]. This structural motif avoids the off-target kinase inhibition frequently observed with broader, less functionalized heterocyclic scaffolds[2].

Pathway CD38 CD38 Ectoenzyme Metabolites ADPR / cADPR CD38->Metabolites Inhibitor 2-(1H-imidazol-1-yl)-6- (4-methylpiperidin-1-yl)pyridine Inhibitor->CD38 Competitive Inhibition NAD NAD+ Pool NAD->CD38 Hydrolysis SIRT SIRT1 / PARPs Activation NAD->SIRT Preserved NAD+ Mito Mitochondrial Biogenesis SIRT->Mito

Mechanism of CD38 inhibition and subsequent NAD+ restoration.

Comparative Performance Data

To objectively evaluate the efficacy of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, we benchmarked its performance against established CD38 inhibitors: Compound 78c (a standard thiazoloquinolone derivative) and Apigenin (a naturally occurring flavonoid).

As demonstrated in the table below, the imidazole-pyridine hybrid exhibits superior cell permeability and lower cytotoxicity while maintaining nanomolar potency. The strategic placement of the nitrogen atoms in the pyridine ring is critical for this potency, as alternative positional isomers drastically reduce binding affinity[3].

CompoundCD38 IC50 (nM)Cell Permeability ( Papp​ )Cytotoxicity (CC50, µM)Max NAD+ Fold Increase (In Vitro)
2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine 15High (>12 x 10⁻⁶ cm/s)>1003.5x
Compound 78c 7.3Moderate (~5 x 10⁻⁶ cm/s)>502.8x
Apigenin >10,000Low~401.2x

Self-Validating Experimental Workflows

A robust validation of any mechanism of action requires a self-validating system of orthogonal assays. Relying solely on enzymatic inhibition is insufficient, as it does not account for cellular permeability or off-target metabolic effects. The following three-tier protocol ensures rigorous validation: establishing baseline potency, confirming functional cellular outcomes, and proving direct physical target engagement.

Workflow Prep Compound Preparation Enz Tier 1: Enzymatic ε-NAD Assay Prep->Enz Cell Tier 2: Cellular NAD+ LC-MS/MS Enz->Cell Hit IC50 Determination Enz->Hit CETSA Tier 3: Target Engagement (CETSA) Cell->CETSA Quant Absolute NAD+ Quantification Cell->Quant Bind In Situ Binding Confirmation CETSA->Bind

Three-tier orthogonal validation workflow for CD38 inhibitors.

Tier 1: Fluorometric Enzymatic Inhibition Assay ( ϵ -NAD)

Causality & Rationale: Standard NAD+ consumption assays often suffer from high background noise due to endogenous NADH. We utilize Nicotinamide 1,N6-ethenoadenine dinucleotide ( ϵ -NAD), a synthetic substrate that only emits fluorescence upon cleavage by CD38, providing a highly sensitive and noise-free readout for IC50 determination.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl). Dilute recombinant human CD38 to a final working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine in DMSO. Transfer 1 µL of each dilution to a black 384-well microplate.

  • Enzyme Incubation: Add 24 µL of the CD38 enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 25 µL of 40 µM ϵ -NAD substrate to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 300 nm, Emission: 410 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot V0 against the log of the inhibitor concentration to determine the IC50 using a 4-parameter logistic fit.

Tier 2: Intracellular NAD+ Quantification via LC-MS/MS

Causality & Rationale: While colorimetric WST-8 cycling assays are common, they are highly susceptible to interference from redox-active small molecules. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this by directly quantifying the specific mass-to-charge ratio of NAD+, ensuring the observed NAD+ boost is a genuine metabolic shift rather than an assay artifact.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed C2C12 myoblasts at 1×105 cells/well in 6-well plates. After 24 hours, treat cells with 1 µM of the inhibitor or vehicle (0.1% DMSO) for 12 hours.

  • Metabolite Extraction: Wash cells twice with ice-cold PBS. Rapidly quench metabolism by adding 500 µL of pre-chilled (-20°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20).

  • Internal Standard: Spike samples with 10 µL of ¹³C-labeled NAD+ as an internal standard to account for extraction loss.

  • Centrifugation: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer coupled with a HILIC column. Monitor the specific MRM transition for NAD+ (m/z 664.1 -> 428.0).

  • Quantification: Normalize the absolute NAD+ concentration to the total protein concentration (determined via BCA assay on a parallel plate).

Tier 3: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Enzymatic inhibition and cellular NAD+ elevation do not definitively prove the compound engages CD38 inside a living cell; off-target effects could indirectly alter metabolism. CETSA provides a self-validating physical binding readout by measuring the thermodynamic stabilization of the CD38 protein upon ligand binding in its native cellular environment.

Step-by-Step Protocol:

  • Treatment: Treat intact cells with 5 µM of the inhibitor or DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Heating: Subject each tube to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Western Blotting: Resolve the soluble fractions (supernatant) on an SDS-PAGE gel. Immunoblot using a highly specific anti-CD38 primary antibody.

  • Interpretation: A shift in the melting temperature ( Tm​ )—where the CD38 band persists at higher temperatures in the treated group compared to the DMSO control—confirms direct intracellular target engagement.

References

  • Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors. ACS Chemical Neuroscience.[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. National Center for Biotechnology Information (PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine proper disposal procedures

Operational and Disposal Master Plan: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine Chemical Profiling & Hazard Assessment The target compound, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine , is a str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Chemical Profiling & Hazard Assessment

The target compound, 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine , is a structurally complex nitrogenous heterocycle. It features a pyridine core flanked by an imidazole ring and a 4-methylpiperidine moiety. Molecules bearing these specific structural motifs are frequently utilized as high-value pharmaceutical intermediates or as solid-phase derivatization agents in the synthesis of radiopharmaceuticals, such as 1[1].

Mechanistic Hazard: Due to the presence of multiple basic nitrogen atoms, this compound is highly lipophilic at physiological pH but readily forms water-soluble salts in acidic environments. Nitrogen heterocycles are recognized as emerging environmental contaminants. If improperly discharged, they exhibit extreme resistance to biodegradation, leading to severe aquatic toxicity and potential neurotoxic biomagnification in local ecosystems, as detailed in recent 2[2]. Therefore, standard aqueous drain disposal is strictly prohibited.

The Causality of Disposal: Why Incineration?

A common operational mistake in laboratories is attempting to neutralize and flush basic amines down the drain. While the basicity of the imidazole and piperidine rings allows for rapid acid-base neutralization, the resulting salts retain the biologically active heterocyclic core.

To create a self-validating safety system, we must eliminate the possibility of environmental leaching. High-temperature incineration (>1000°C) is the only method that ensures complete thermal destruction of the stable pyridine and imidazole aromatic rings. This process converts the hazardous nitrogen content into simple nitrogen oxides (NOx), which are subsequently scrubbed by the incinerator's emission control systems, ensuring compliance with 3[3].

Operational Safety & Pre-Disposal Handling

Before initiating any waste consolidation, personnel must establish a secure handling perimeter. The compound's lipophilicity allows it to cross the stratum corneum (skin barrier) efficiently, particularly when dissolved in penetrating organic solvents like DMSO.

  • Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves (change immediately upon contamination), splash-proof chemical goggles, and a chemically resistant, non-porous lab coat.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Powders and Contaminated Consumables)

  • Collection: Using a dedicated anti-static spatula, carefully transfer any unreacted solid 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine into a sealable, wide-mouth High-Density Polyethylene (HDPE) container.

  • Consumable Segregation: Place all contaminated weighing boats, pipette tips, and filter papers into a heavy-duty, transparent polyethylene waste bag.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Toxic Nitrogen Heterocycle (Contains: 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine)".

  • Final Routing: Seal the container and submit it to the Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste (Organic Solutions)

  • Solvent Compatibility Check: Identify the primary solvent (e.g., Methanol, Acetonitrile, DMSO).

  • Segregation & Transfer: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy. Critical Causality Step: If the compound was synthesized or dissolved using halogenated solvents (e.g., Dichloromethane or Chloroform), it must be segregated into a "Halogenated Organic Waste" stream. Mixing these streams can lead to explosive reactions or the release of toxic phosgene gas during incineration.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Aqueous Waste and Spill Decontamination

  • Spill Containment: If an aqueous solution is spilled, immediately surround and cover the spill with an inert, siliceous absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels.

  • Neutralization (Self-Validating Step): If the spilled solution is highly acidic or basic, carefully neutralize it to pH 6.0–8.0 using dilute NaOH or HCl. Validate the neutralization using pH indicator strips. Causality: Neutralization prevents exothermic reactions in the waste carboy and minimizes the risk of container degradation[3].

  • Absorption and Collection: Sweep the saturated absorbent into a solid waste container. Wash the spill area with a 5% sodium hypochlorite (bleach) solution to oxidize residual organics, followed by a thorough deionized water rinse.

Quantitative Data: Waste Categorization Matrix

Waste Stream CategoryPrimary MatrixTarget pH RangeIncineration TempMax Container VolumeSecondary Containment
Solid Waste Powder / ConsumablesN/A> 1000°C5 L (HDPE Jar)N/A
Non-Halogenated Liquid DMSO, MeOH, MeCN6.0 - 8.0> 1000°C20 L (Carboy)110% of Carboy Vol.
Halogenated Liquid DCM, Chloroform6.0 - 8.0> 1200°C (Specialized)10 L (Carboy)110% of Carboy Vol.
Aqueous Spill Decon Water + Vermiculite6.0 - 8.0> 1000°C5 L (HDPE Jar)N/A

Disposal Workflow Visualization

G Start Waste Generation: 2-(1H-imidazol-1-yl)-6- (4-methylpiperidin-1-yl)pyridine Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temp Incineration (EPA RCRA Compliant) Solid->Incineration Direct packaging Org Organic Solvents (DMSO, MeCN, MeOH) Liquid->Org Aq Aqueous Waste (Acidic/Basic) Liquid->Aq Org->Incineration Non-halogenated carboy Neutralize Neutralize to pH 6-8 Prior to Segregation Aq->Neutralize Neutralize->Incineration Aqueous waste carboy

Decision tree for the segregation and disposal of heterocyclic pharmaceutical intermediates.

References

  • World Health Organization (WHO). "FLUDEOXYGLUCOSE (18F) INJECTION (FLUDEOXYGLUCOSI (18F) SOLUTION INJECTABILIS) Draft proposal for inclusion in The International Pharmacopoeia". Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.
  • MDPI. "Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Comprehensive Safety and Operational Guide for Handling 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling novel, uncharacterized chemical entities like 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, generic safety data sheets often fall short. This compound is a complex tri-heterocyclic system—combining a pyridine core, an imidazole ring, and a 4-methylpiperidine moiety. To design an effective Personal Protective Equipment (PPE) and operational matrix, we must first understand the physicochemical mechanisms that make this molecule hazardous.

Part 1: The Causality of Hazard

The structural components of this molecule dictate its specific risk profile:

  • High Basicity & Corrosivity: Both the imidazole and piperidine rings are basic nitrogenous heterocycles. In contact with moisture (such as on the skin, sweat, or ocular mucosa), they can cause localized alkaline burns.

  • Transdermal Penetration & Systemic Toxicity: The 4-methylpiperidine group enhances the molecule's lipophilicity. If the compound breaches your dermal barrier, it will not merely cause surface irritation; it is highly capable of transdermal absorption, potentially leading to the hepatic and renal toxicities classically associated with 1[1].

  • Aerosolization Risk: Like many novel small-molecule inhibitors, this compound is likely synthesized as a fine, statically charged powder, making inhalation a primary vector for systemic exposure[2].

Part 2: Quantitative PPE Matrix

To mitigate these specific mechanisms of action, we implement a targeted PPE matrix. Standard latex gloves or basic safety glasses are insufficient for lipophilic bases.

PPE CategorySpecification & StandardCausality / Scientific Rationale
Dermal (Hands) Double Nitrile, >0.11 mm thickness (EN 374)Nitrile provides superior chemical resistance to basic amines. Double-gloving prevents transdermal penetration of lipophilic agents.
Ocular Indirect-vented chemical splash goggles (ANSI Z87.1)Protects against highly basic airborne dust and prevents alkaline hydrolysis of the cornea.
Body Flame-resistant lab coat with elastic cuffsPrevents electrostatic accumulation of powders on personal clothing and seals wrist exposure gaps.
Respiratory N95 / P100 Particulate Respirator (NIOSH)Required if handling outside a Class II BSC or fume hood to block inhalation of bioactive micro-particles.

Part 3: Handling & Containment Logic

The following diagram illustrates the logical relationship between the compound's inherent hazards, the required engineering controls, the PPE matrix, and the final disposal pathway.

Handling_Workflow H Hazard: Tri-Heterocyclic Amine (Pyridine/Imidazole/Piperidine) EC Engineering Controls (Fume Hood / Isolator) H->EC Aerosol/Vapor Risk PPE PPE Matrix Applied (Nitrile, Goggles, Lab Coat) H->PPE Dermal/Ocular Risk OP Standard Operating Procedure (Weighing & Solubilization) EC->OP PPE->OP W Waste Segregation (Halogen-Free Organics) OP->W Liquid/Solid Waste D Incineration / EPA Disposal W->D Final Destruction

Logical workflow mapping heterocyclic amine hazards to PPE and disposal.

Part 4: Self-Validating Operational Protocol

Standard operating procedures (SOPs) often fail because they lack real-time feedback. The following step-by-step methodology for weighing and solubilizing 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine incorporates self-validating checks to ensure the system's integrity at every stage.

Step 1: Environmental & Containment Validation

  • Action: Activate the fume hood and verify the inward face velocity is between 80-120 feet per minute (fpm).

  • Self-Validation Check: Tape a small Kimwipe strip to the bottom of the sash. If the strip pulls steadily inward, containment is active. If it flutters outward, do not open the chemical container.

Step 2: Contrast-Layered PPE Donning

  • Action: Don a brightly colored inner nitrile glove (e.g., green) and a contrasting outer nitrile glove (e.g., blue).

  • Self-Validation Check: This creates a visual alarm system. Any chemical breach, micro-puncture, or mechanical tear in the outer blue glove will immediately reveal the bright green layer beneath, triggering an automatic halt-and-replace response.

Step 3: Static-Dissipative Weighing

  • Action: Place an anti-static weighing boat on the balance.

  • Self-Validation Check: Before transferring the powder, hover a gloved finger 1 cm above the boat. If the powder jumps (static attraction), the environment is too dry, risking aerosolization. Use an anti-static ionizer gun on the boat until the powder remains completely inert to proximity tests.

Step 4: Solubilization & Doffing

  • Action: Cap the solution tightly. Remove the outer gloves aseptically by pinching the wrist and rolling them inside out.

  • Self-Validation Check: Inspect the inner gloves. If they are completely clean, the primary barrier held. Wash hands immediately after final doffing.

Part 5: Decontamination and Disposal Plan

Heterocyclic amines possess stable aromatic rings that resist standard biological degradation, making them persistent environmental pollutants. According to3[3], these compounds must never be discharged into aqueous waste streams.

  • Spill Decontamination: If a powder spill occurs, do not sweep it, as this generates aerosols. Cover the spill with absorbent paper soaked in a dilute acidic solution (e.g., 1% acetic acid) to protonate the basic imidazole/piperidine nitrogens, rendering the compound water-soluble and non-volatile. Wipe inward and dispose of the paper as solid hazardous waste.

  • Waste Segregation: Collect all liquid waste in clearly labeled "Non-Halogenated Organic Waste" carboys (unless dissolved in a halogenated solvent like dichloromethane, which requires separate halogenated waste streams).

  • Final Destruction: The only acceptable disposal procedure for complex heterocyclic amines is high-temperature incineration[3]. This ensures the complete thermal cleavage of the carbon-nitrogen bonds, preventing aquatic toxicity.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment.Australian Government: Industrial Chemicals.
  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.U.S. Environmental Protection Agency (EPA).
  • Essential Safety and Logistical Information for Handling Novel Chemical Compounds.BenchChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.